molecular formula C8H8BrFO B1346379 3-Fluoro-5-methoxybenzyl bromide CAS No. 914637-29-9

3-Fluoro-5-methoxybenzyl bromide

Cat. No.: B1346379
CAS No.: 914637-29-9
M. Wt: 219.05 g/mol
InChI Key: DDLZKVGBEBRKFC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLZKVGBEBRKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649943
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
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Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-29-9
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-fluoro-5-methoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-5-methoxybenzyl bromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzyl bromide, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and provides a generalized synthetic protocol.

Chemical Identity and Structure

CAS Number: 914637-29-9[1][2]

Molecular Formula: C₈H₈BrFO[1]

Molecular Weight: 219.051 g/mol [1]

Synonyms:

  • 1-(Bromomethyl)-3-fluoro-5-methoxybenzene

  • 3-(Bromomethyl)-5-fluoroanisole

  • 5-Fluoro-3-(bromomethyl)anisole

  • Benzene, 1-(bromomethyl)-3-fluoro-5-methoxy-

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at position 3, a methoxy group at position 5, and a bromomethyl group at position 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A comprehensive summary of the available quantitative data for this compound and its isomers is presented below. Data for the target compound is limited, and therefore, data for structurally similar compounds are provided for comparative purposes.

PropertyThis compound3-Fluoro-4-methoxybenzyl bromide5-Fluoro-2-methoxybenzyl bromide3-Methoxybenzyl bromide
CAS Number 914637-29-9331-61-3700381-18-6874-98-6
Molecular Formula C₈H₈BrFOC₈H₈BrFOC₈H₈BrFOC₈H₉BrO
Molecular Weight ( g/mol ) 219.051[1]219.05219.05201.06
Melting Point (°C) Not available44 - 46[3]57.5 - 63.5[4]Not available
Boiling Point (°C) Not availableNot availableNot available152
Density (g/mL) Not availableNot availableNot available1.436 at 25 °C

Experimental Protocols

General Synthesis of Substituted Benzyl Bromides

Workflow for the Synthesis of Benzyl Bromides from Toluenes:

Synthesis_Workflow Toluene Substituted Toluene (e.g., 3-Fluoro-5-methoxytoluene) Reaction Reaction Mixture Toluene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Initiator->Reaction Solvent Anhydrous Solvent (e.g., CCl4, Cyclohexane) Solvent->Reaction Reflux Reflux with Light/Heat Reaction->Reflux Workup Aqueous Workup (Filtration of Succinimide) Reflux->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Product Substituted Benzyl Bromide (this compound) Purification->Product

Caption: General workflow for the synthesis of benzyl bromides.

Detailed Methodology (Generalized):

  • Reaction Setup: A solution of the starting substituted toluene (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, are added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux, often with irradiation from a sunlamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction. The reaction progress is monitored by techniques such as TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield the desired substituted benzyl bromide.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the reactive bromomethyl group allows for its use in a variety of nucleophilic substitution reactions to introduce the 3-fluoro-5-methoxybenzyl moiety into target molecules. This is particularly relevant in the synthesis of novel pharmaceutical and agrochemical compounds where the specific substitution pattern on the aromatic ring can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The fluoro and methoxy groups can modulate the electronic and lipophilic character of the molecule, which are critical parameters in drug design.

References

Spectroscopic Analysis of 3-Fluoro-5-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-methoxybenzyl bromide (C₈H₈BrFO, Molar Mass: 219.05 g/mol ) is a substituted aromatic halogen compound. As a functionalized benzyl bromide, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The precise characterization of its chemical structure is paramount for its application in research and development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for data acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide is based on established principles of spectroscopy and predictive models.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the benzylic protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H2)~6.8 - 7.0Doublet of doublets (dd)1H
Ar-H (H4)~6.6 - 6.8Triplet of doublets (td) or triplet (t)1H
Ar-H (H6)~6.7 - 6.9Doublet of doublets (dd)1H
-O-CH₃ ~3.8Singlet (s)3H
-CH₂ -Br~4.4 - 4.5Singlet (s)2H

Note: The exact chemical shifts and coupling constants are influenced by the solvent used.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C -Br (Benzylic)~30 - 35
-O-C H₃~55 - 56
Ar-C (C2)~102 - 105 (doublet, due to C-F coupling)
Ar-C (C4)~108 - 112 (doublet, due to C-F coupling)
Ar-C (C6)~115 - 118 (doublet, due to C-F coupling)
Ar-C -CH₂Br (C1)~140 - 143 (doublet, due to C-F coupling)
Ar-C -OCH₃ (C5)~160 - 162
Ar-C -F (C3)~162 - 165 (doublet, large C-F coupling constant)

Note: The chemical shifts of the aromatic carbons are influenced by the fluorine atom, resulting in carbon-fluorine coupling (J-coupling).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the functional groups present in the molecule.[1][2][3][4]

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Medium to weak
Aliphatic C-H Stretch (-CH₃, -CH₂)2950 - 2850Medium
Aromatic C=C Stretch1600 - 1475Medium to weak, multiple bands
C-O Stretch (Aryl ether)1285 - 1200 (asymmetric) & 1075 - 1020 (symmetric)Strong
C-F Stretch1200 - 1000Strong
C-H Bend (-CH₂-)1470 - 1450Medium
C-Br Stretch690 - 515Medium to strong
Aromatic C-H Out-of-Plane Bending900 - 675Strong, pattern depends on substitution
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/zIonComments
218/220[C₈H₈BrFO]⁺Molecular ion (M⁺). The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[5][6]
139[M - Br]⁺Loss of the bromine radical, forming the 3-fluoro-5-methoxybenzyl cation. This is expected to be a prominent peak.
109[C₇H₆O]⁺Potential fragmentation of the benzyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment in benzyl compounds, though less likely here due to substituents.[5]

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : The data can be acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typically, 16 to 64 scans are sufficient.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation :

    • Neat (liquid film) : If the compound is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet (solid) : Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization : Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular ion.

  • Instrumentation : A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 3-Fluoro-5-methoxybenzyl bromide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Fluoro-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzyl bromide is a substituted aromatic halide of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for complex molecular architectures stems from the nuanced reactivity conferred by the synergistic and antagonistic electronic effects of its fluoro and methoxy substituents. This technical guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, including a discussion of its expected behavior in nucleophilic substitution reactions, a summary of its physicochemical properties, and detailed experimental protocols for its synthesis and subsequent reactions. This document is intended to serve as a valuable resource for researchers leveraging this versatile reagent in drug discovery and development.

Introduction

Benzyl halides are a pivotal class of reagents in organic synthesis, prized for their ability to introduce the benzylic moiety into a wide array of molecules. The reactivity of the benzylic carbon-halogen bond is highly tunable through the modification of the aromatic ring with various substituents. In the case of this compound, the interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating mesomeric effect of the methoxy group creates a unique electronic environment that dictates its reactivity profile. Understanding these electronic effects is crucial for predicting the outcome of its reactions and for its effective application in the synthesis of pharmaceuticals and other bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 914637-29-9[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., THF, DCM, acetone)

Reactivity and Electrophilicity

The reactivity of this compound in nucleophilic substitution reactions is a subject of considerable interest. Benzyl halides can react via both S(_N)1 and S(_N)2 mechanisms, and the preferred pathway is influenced by the stability of the resulting carbocation (for S(_N)1) and the steric hindrance at the benzylic carbon (for S(_N)2).[2]

Electronic Effects of Substituents

The substituents on the aromatic ring play a critical role in determining the reaction mechanism.

  • Methoxy Group (-OCH₃): The methoxy group at the meta position exerts a weak electron-donating resonance effect (+R) and a stronger electron-withdrawing inductive effect (-I). However, its overall effect in stabilizing a benzylic carbocation is significant, favoring an S(N)1 pathway.

  • Fluoro Group (-F): The fluorine atom at the meta position is strongly electron-withdrawing through its inductive effect (-I) and has a weaker electron-donating resonance effect (+R). The strong -I effect of fluorine destabilizes the formation of a carbocation, thus disfavoring the S(_N)1 mechanism.

The combined electronic effects of the methoxy and fluoro groups in this compound suggest a nuanced reactivity profile. The methoxy group's ability to stabilize a positive charge at the benzylic position would be somewhat counteracted by the destabilizing inductive effect of the fluorine atom. Consequently, the reaction mechanism is highly dependent on the reaction conditions, particularly the nucleophilicity of the attacking species and the polarity of the solvent.

Expected Reaction Mechanisms

Given the substitution pattern, this compound is expected to exhibit borderline S(_N)1/S(_N)2 behavior.

  • With strong nucleophiles and in polar aprotic solvents: The reaction is likely to proceed via an S(_N)2 mechanism . The backside attack of the nucleophile will be favored, leading to inversion of configuration if the benzylic carbon were chiral.

  • With weak nucleophiles and in polar protic solvents: An S(_N)1 mechanism may become competitive. The solvent can assist in the departure of the bromide ion to form a transient benzylic carbocation, which is then trapped by the nucleophile. Solvolysis is a common example of this type of reaction.

A qualitative comparison of the expected relative rates of S(_N)1 and S(_N)2 reactions for this compound compared to other substituted benzyl bromides is presented in Table 2.

Benzyl Bromide DerivativeExpected Relative S(N)1 RateExpected Relative S(_N)2 RateRationale
4-Methoxybenzyl bromideVery FastSlowStrong +R effect of -OCH₃ stabilizes the carbocation.
Benzyl bromideModerateModerateBaseline reactivity.
This compound Moderate to Slow Moderate The -OCH₃ group's +R effect is partially offset by the -I effect of both -OCH₃ and -F.
4-Nitrobenzyl bromideVery SlowFastStrong -I and -R effects of -NO₂ destabilize the carbocation but stabilize the S(_N)2 transition state.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of the corresponding alcohol, 3-Fluoro-5-methoxybenzyl alcohol.

Step 1: Synthesis of 3-Fluoro-5-methoxybenzyl alcohol

A general procedure for the reduction of a substituted benzaldehyde to a benzyl alcohol can be adapted.

  • Materials: 3-Fluoro-5-methoxybenzaldehyde, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 3-Fluoro-5-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Fluoro-5-methoxybenzyl alcohol.

Step 2: Bromination of 3-Fluoro-5-methoxybenzyl alcohol

A general procedure for the conversion of a benzyl alcohol to a benzyl bromide can be employed.

  • Materials: 3-Fluoro-5-methoxybenzyl alcohol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), dichloromethane (DCM), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure (using PBr₃):

    • Dissolve 3-Fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it over ice-water.

    • Separate the organic layer and wash it with cold water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

General Protocol for Nucleophilic Substitution (S(_N)2)

This protocol describes a typical S(_N)2 reaction using a generic nucleophile (Nu⁻).

  • Materials: this compound, a suitable nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide), a polar aprotic solvent (e.g., acetone, DMF, DMSO), ethyl acetate, water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 eq) in the chosen polar aprotic solvent.

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a derivative from this compound via a nucleophilic substitution reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Substitution Reaction Start 3-Fluoro-5-methoxybenzaldehyde Reduction Reduction (e.g., NaBH4) Start->Reduction Alcohol 3-Fluoro-5-methoxybenzyl alcohol Reduction->Alcohol Bromination Bromination (e.g., PBr3) Alcohol->Bromination Product_syn This compound Bromination->Product_syn Reactant This compound Reaction Reaction (Solvent, Temp) Reactant->Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Substituted Product Purification->Final_Product

Caption: General workflow for the synthesis and subsequent nucleophilic substitution of this compound.

S(_N)1 vs. S(_N)2 Reaction Pathways

The following diagram illustrates the decision-making process for predicting the likely reaction mechanism of this compound.

Reaction_Mechanism Start This compound + Nucleophile Condition Reaction Conditions? Start->Condition SN1_Path SN1 Pathway Condition->SN1_Path Weak Nucleophile Polar Protic Solvent SN2_Path SN2 Pathway Condition->SN2_Path Strong Nucleophile Polar Aprotic Solvent Carbocation Benzylic Carbocation Intermediate SN1_Path->Carbocation Transition_State Pentacoordinate Transition State SN2_Path->Transition_State

Caption: Factors influencing the S(_N)1 versus S(_N)2 reaction pathway for this compound.

Conclusion

This compound is a valuable synthetic intermediate with a nuanced reactivity profile governed by the electronic contributions of its fluoro and methoxy substituents. Its borderline S(_N)1/S(_N)2 characteristics make it a versatile reagent, amenable to reaction with a wide range of nucleophiles under appropriately chosen conditions. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance, to aid researchers in its effective application in the synthesis of novel compounds for drug discovery and other scientific endeavors. Further quantitative kinetic studies would be beneficial to more precisely delineate its electrophilicity and reactivity in various solvent systems.

References

The Dual Influence of Fluorine and Methoxy Groups on the Reactivity of 3-Fluoro-5-methoxybenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzyl bromide is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its reactivity is intricately governed by the electronic and steric effects of the fluorine and methoxy substituents on the benzene ring. This technical guide provides an in-depth analysis of how these two groups modulate the reactivity of the benzylic bromide, with a focus on nucleophilic substitution reactions. We will explore the underlying electronic principles, present quantitative data through Hammett analysis, detail experimental protocols for reactivity assessment, and visualize the interplay of these effects.

Introduction: The Electronic Tug-of-War in this compound

The reactivity of a benzyl bromide in nucleophilic substitution reactions is predominantly dictated by the stability of the transition state. For an S(_N)2 reaction, this involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. For an S(_N)1 reaction, the rate-determining step is the formation of a benzyl carbocation. In the case of this compound, the substituents at the meta positions exert a significant influence on the electron density at the benzylic carbon, thereby affecting the stability of both the S(_N)1 intermediate and the S(_N)2 transition state.

The methoxy group (-OCH(_3)) is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I). When placed at the meta position, its resonance effect does not directly delocalize to the benzylic carbon. However, its inductive effect withdraws electron density from the ring, slightly destabilizing a developing positive charge at the benzylic position.

The fluorine atom is a highly electronegative element, making it a strong inductive electron-withdrawing group (-I). It also possesses lone pairs that can be donated through resonance (+R), though this effect is weaker compared to the methoxy group. From the meta position, the strong -I effect of fluorine dominates, leading to a significant withdrawal of electron density from the aromatic ring and, consequently, from the benzylic carbon.

This creates an "electronic tug-of-war" where both groups inductively withdraw electron density, with fluorine having a more pronounced effect. This net electron withdrawal is expected to decrease the reactivity of this compound towards nucleophilic substitution compared to unsubstituted benzyl bromide, particularly in reactions with S(_N)1 character.

Quantitative Analysis of Substituent Effects: Hammett Parameters

The Hammett equation, log(k/k(_0)) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. In this equation, k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.

The overall electronic effect of the 3-fluoro and 5-methoxy groups can be approximated by the sum of their individual Hammett constants (σ(_m)).

SubstituentPositionHammett Constant (σ)Data Type
Fluorinemeta+0.34σ(_m)
Methoxymeta+0.12σ(_m)
Combined 3-F, 5-OCH(_3) +0.46 Σσ(_m)

A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. Nucleophilic substitution reactions at the benzylic carbon typically have negative ρ values, as the transition state involves a buildup of positive charge (or, in the case of an S(_N)1 reaction, a full carbocation) that is stabilized by electron-donating groups.

Given the combined σ(_m) of +0.46, it is predicted that this compound will react significantly slower than benzyl bromide in reactions with a negative ρ value.

Reaction Pathways and Mechanisms

The reactivity of this compound is primarily manifested in nucleophilic substitution reactions. The logical flow of such a reaction, from reactants to products through a transition state, is depicted below.

Reaction_Pathway Reactants This compound + Nucleophile TS Transition State (SN1 or SN2) Reactants->TS Activation Energy Product Substituted Product + Bromide Ion TS->Product

Caption: Generalized reaction pathway for nucleophilic substitution.

The interplay of the electronic effects of the fluorine and methoxy groups influences the energy of the transition state and thus the overall reaction rate.

S(_N)2 Reaction Mechanism

In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion. The electronic effects of the substituents play a crucial role in this process.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant 3-F-5-MeO-C6H3CH2Br TS [Nu---CH2(Ar)---Br]δ- Reactant->TS Nucleophile Nu- Nucleophile->TS Product 3-F-5-MeO-C6H3CH2Nu TS->Product LeavingGroup Br- TS->LeavingGroup

Caption: Concerted S(_N)2 reaction mechanism.

Experimental Protocols

General Procedure for Kinetic Analysis of Nucleophilic Substitution

The rate of nucleophilic substitution can be monitored by various techniques, including conductivity measurements (as the bromide ion is produced) or chromatographic methods (e.g., HPLC) to follow the disappearance of the starting material and the appearance of the product.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone).

Materials:

  • This compound

  • Sodium azide

  • Anhydrous acetone

  • Thermostatted water bath

  • Conductivity meter or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous acetone.

  • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C) in a thermostatted water bath.

  • Initiate the reaction by mixing equal volumes of the two stock solutions in the reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with cold solvent).

  • Analyze the concentration of the bromide ion produced using a conductivity meter or the concentration of the reactant/product using a pre-calibrated HPLC method.

  • Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear.

Synthetic Protocol: Preparation of 3-Fluoro-5-methoxybenzyl Azide

Objective: To synthesize 3-fluoro-5-methoxybenzyl azide via an S(_N)2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.2 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ ~6.8-7.0 ppm (m, 3H, Ar-H)

  • δ 4.45 ppm (s, 2H, CH₂Br)

  • δ 3.80 ppm (s, 3H, OCH₃)

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~163 ppm (d, J ≈ 245 Hz, C-F)

  • δ ~160 ppm (s, C-OCH₃)

  • δ ~140 ppm (d, J ≈ 8 Hz, C-CH₂Br)

  • δ ~115 ppm (d, J ≈ 2 Hz, Ar-C)

  • δ ~108 ppm (d, J ≈ 21 Hz, Ar-C)

  • δ ~101 ppm (d, J ≈ 23 Hz, Ar-C)

  • δ 55.5 ppm (s, OCH₃)

  • δ 32.5 ppm (s, CH₂Br)

Conclusion

The reactivity of this compound is a nuanced interplay of the inductive and resonance effects of its substituents. The strong, combined electron-withdrawing inductive effects of the meta-positioned fluorine and methoxy groups deactivate the benzylic position towards nucleophilic attack, particularly in reactions that proceed through a transition state with significant positive charge development. This deactivation can be quantitatively predicted using Hammett analysis. Understanding these fundamental principles is crucial for chemists designing synthetic routes and developing structure-activity relationships for molecules incorporating this versatile building block. The provided experimental protocols offer a framework for the practical investigation and utilization of this compound in a laboratory setting.

In-depth Technical Guide to 3-Fluoro-5-methoxybenzyl bromide: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxybenzyl bromide (CAS No. 914637-29-9), a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This document details its commercial availability, provides insights into its synthesis, summarizes its physicochemical properties, and outlines its reactivity with a representative experimental protocol.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and development needs. Purity levels and available quantities vary by supplier, with typical purities ranging from 95% to over 98%. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific purity data.

Below is a summary of known suppliers and their typical product offerings:

SupplierCAS NumberPurityAvailable Quantities
Parchem914637-29-9Not specifiedBulk and research quantities
Santa Cruz Biotechnology914637-29-9Not specifiedResearch quantities[1]
ACUBIOCHEM914637-29-995%5g, 10g[2]
2a biotech914637-29-996%+Not specified[3]
Capot Chemical914637-29-9Not specifiedNot specified[3]
Sigma-Aldrich914637-29-9Not specifiedNot specified
Xidian Reagents914637-29-998%250mg
Win-Win Chemical914637-29-998%As required

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some publicly available data may refer to its isomer, 3-Fluoro-4-methoxybenzyl bromide, and care should be taken to verify information against the correct CAS number.

PropertyValue
CAS Number 914637-29-9
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol [1]
Boiling Point 225.4°C at 760 mmHg
Density 1.488 g/cm³
Refractive Index 1.531
Flash Point 108.7°C

Synthesis of this compound

General Experimental Protocol: Bromination of 3-Fluoro-5-methoxybenzyl alcohol

This method involves the conversion of the hydroxyl group of 3-Fluoro-5-methoxybenzyl alcohol to a bromide. A common and effective method for this transformation is the Appel reaction or the use of phosphorus tribromide. A general procedure using HBr generated in situ is described below.

Materials:

  • 3-Fluoro-5-methoxybenzyl alcohol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-Fluoro-5-methoxybenzyl alcohol in dichloromethane, add a 25% excess of 48% aqueous hydrobromic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[4]

  • The reaction mixture is stirred vigorously at room temperature or gently heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the organic layer is separated.

  • The organic phase is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_from_Alcohol 3-Fluoro-5-methoxybenzyl alcohol 3-Fluoro-5-methoxybenzyl alcohol This compound This compound 3-Fluoro-5-methoxybenzyl alcohol->this compound HBr / H₂SO₄

Synthesis from the corresponding alcohol.
Conceptual Synthesis Pathway: Radical Bromination of 1-Fluoro-3-methoxy-5-methylbenzene

An alternative approach involves the free-radical bromination of the benzylic position of 1-fluoro-3-methoxy-5-methylbenzene (3-fluoro-5-methoxytoluene). This reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) using a brominating agent like N-bromosuccinimide (NBS).

Synthesis_from_Toluene 1-Fluoro-3-methoxy-5-methylbenzene 1-Fluoro-3-methoxy-5-methylbenzene This compound This compound 1-Fluoro-3-methoxy-5-methylbenzene->this compound NBS, AIBN / CCl₄, Δ

Synthesis from the corresponding toluene.

Reactivity and Applications in Organic Synthesis

This compound is a versatile electrophile commonly used in nucleophilic substitution reactions to introduce the 3-fluoro-5-methoxybenzyl moiety into a target molecule. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

General Experimental Protocol: Nucleophilic Substitution with Sodium Azide

The following protocol describes a representative Sₙ2 reaction to form the corresponding benzyl azide, a useful intermediate for the introduction of an amine group via reduction or for use in "click" chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add 1.5 equivalents of sodium azide to the solution.[5]

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).[5]

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-methoxybenzyl azide.[5]

  • The crude product can be purified by column chromatography on silica gel if necessary.

SN2_Reaction This compound This compound 3-Fluoro-5-methoxybenzyl azide 3-Fluoro-5-methoxybenzyl azide This compound->3-Fluoro-5-methoxybenzyl azide NaN₃ / DMF

A typical nucleophilic substitution reaction.

Safety Information

General Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzyl bromide is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex organic molecules necessitates a comprehensive understanding of its safe handling, storage, and reactivity. This guide provides an in-depth overview of the known and inferred safety considerations for this compound.

Hazard Identification and Classification

Based on the known hazards of the benzyl bromide class of compounds, this compound should be considered a hazardous substance with the following potential classifications:

  • Acute Toxicity: Toxic by inhalation and skin absorption.[1]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation and can be a lachrymator (tear-inducing).[1][2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][6]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the closely related isomer, 3-Fluoro-4-methoxybenzyl bromide, and general properties of benzyl bromide, which should be used as estimations only.

PropertyValue (3-Fluoro-4-methoxybenzyl bromide)Value (Benzyl Bromide)Reference
Molecular Formula C₈H₈BrFOC₇H₇Br[7]
Molecular Weight 219.05 g/mol 171.03 g/mol [5]
Appearance White solidColorless to yellow liquid[5][7]
Boiling Point 245.1 °C at 760 mmHg201 °C[5][7]
Melting Point Not available-4 to -3 °C[8]
Density Not available1.438 g/mL at 25 °C[5]
Vapor Pressure 0.0459 mmHg at 25°CNot available[7]
Solubility Soluble in organic solvents, insoluble in water.Slightly soluble in water.[1][7]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • All work with this compound must be conducted in a properly functioning chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[9]

  • Contaminated work clothing should be laundered separately before reuse.[9]

Storage Requirements

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

Storage ConditionRecommendationReference
Temperature Store in a cool, dry place.[10]
Ventilation Store in a well-ventilated area.[2][8]
Light and Moisture Protect from light and moisture.[8]
Container Keep container tightly closed.[8]
Incompatible Materials Store away from bases, alcohols, amines, oxidizing agents, and metals.[8]

Reactivity and Decomposition

Benzyl bromides are reactive compounds, and this compound is expected to exhibit similar reactivity.

  • Reaction with Water: Decomposes on contact with water to produce hydrogen bromide, which is a corrosive gas.[1]

  • Reaction with Nucleophiles: Reacts with alcohols, amines, and other nucleophiles.[8] This reactivity is the basis for its use in organic synthesis.

  • Incompatible Materials: Incompatible with strong oxidizing agents, bases, and many metals.[8] Contact with bases can lead to elimination reactions.

  • Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes, including hydrogen bromide and carbon oxides.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the synthesis of a related compound, 3-fluoro-4-methoxybenzyl bromide, is described.[11] This can serve as a template for developing a safe synthesis protocol, which must be done with a thorough risk assessment.

General Synthetic Procedure (adapted for illustrative purposes):

  • Preparation: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The corresponding alcohol (3-fluoro-5-methoxyphenyl)methanol would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel equipped with a magnetic stirrer and an addition funnel. A base (e.g., triethylamine) is added. A brominating agent (e.g., phosphorus tribromide or methanesulfonyl bromide) is then added dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is carefully quenched with water or a saturated aqueous solution of a mild base like sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Safety Considerations during Synthesis:

  • The entire procedure must be carried out in a chemical fume hood.

  • Personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • The brominating agent should be handled with extreme care as it is corrosive and reacts violently with water.

  • The quenching step should be performed slowly and with cooling to control any exothermic reaction.

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Personal Protective Equipment (PPE) RiskAssessment->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood UseInertAtmo Use Inert Atmosphere (if required) WorkInHood->UseInertAtmo ControlledAddition Controlled Reagent Addition UseInertAtmo->ControlledAddition MonitorReaction Monitor Reaction Progress ControlledAddition->MonitorReaction QuenchReaction Careful Quenching of Reaction MonitorReaction->QuenchReaction Workup Aqueous Work-up QuenchReaction->Workup WasteDisposal Dispose of Waste Properly Workup->WasteDisposal Decontaminate Decontaminate Glassware & Work Area WasteDisposal->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

Chemical Reactivity and Hazards

ReactivityHazards cluster_reactants Reacts With cluster_products To Produce Compound 3-Fluoro-5-methoxybenzyl Bromide Water Water/Moisture Compound->Water hydrolysis Bases Bases Compound->Bases reaction Nucleophiles Alcohols, Amines Compound->Nucleophiles substitution Metals Metals Compound->Metals reaction Oxidizers Strong Oxidizing Agents Compound->Oxidizers reaction HBr Hydrogen Bromide (Corrosive Gas) Water->HBr Elimination Elimination Products Bases->Elimination Substitution Substitution Products Nucleophiles->Substitution HazardousReaction Hazardous Reaction Metals->HazardousReaction Oxidizers->HazardousReaction

Caption: Reactivity profile and potential hazards of this compound.

References

The Versatile Synthon: A Technical Guide to 3-Fluoro-5-methoxybenzyl Bromide in Novel Organic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable building blocks. Among these, 3-Fluoro-5-methoxybenzyl bromide has emerged as a versatile and reactive intermediate for the construction of complex molecular architectures. Its distinct substitution pattern—a fluorine atom and a methoxy group meta to the bromomethyl moiety—offers a unique combination of electronic and steric properties that can be exploited to generate novel compounds with potential applications in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a synthon for novel organic compounds, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 914637-29-9
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Not specified (typically a solid or oil)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-fluoro-5-methoxybenzaldehyde. This involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination.

Step 1: Reduction of 3-Fluoro-5-methoxybenzaldehyde

The aldehyde is reduced to 3-Fluoro-5-methoxybenzyl alcohol using a mild reducing agent such as sodium borohydride.

G cluster_0 Synthesis of 3-Fluoro-5-methoxybenzyl Alcohol 3-Fluoro-5-methoxybenzaldehyde 3-Fluoro-5-methoxybenzaldehyde Reaction_Mixture Reaction_Mixture 3-Fluoro-5-methoxybenzaldehyde->Reaction_Mixture Dissolve in Sodium_Borohydride NaBH4 Sodium_Borohydride->Reaction_Mixture Add portion-wise Methanol Methanol Methanol->Reaction_Mixture 3-Fluoro-5-methoxybenzyl_alcohol 3-Fluoro-5-methoxybenzyl Alcohol Quench_and_Workup Quench_and_Workup Reaction_Mixture->Quench_and_Workup Stir at 0°C to rt Quench_and_Workup->3-Fluoro-5-methoxybenzyl_alcohol Purification

Figure 1. Workflow for the reduction of 3-fluoro-5-methoxybenzaldehyde.

Experimental Protocol:

To a solution of 3-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-fluoro-5-methoxybenzyl alcohol, which can be used in the next step without further purification.

Step 2: Bromination of 3-Fluoro-5-methoxybenzyl Alcohol

The benzyl alcohol is then converted to the corresponding bromide. A common method involves the use of phosphorus tribromide.

G cluster_1 Synthesis of this compound 3-Fluoro-5-methoxybenzyl_alcohol 3-Fluoro-5-methoxybenzyl Alcohol Reaction_Mixture Reaction_Mixture 3-Fluoro-5-methoxybenzyl_alcohol->Reaction_Mixture Dissolve in Phosphorus_tribromide PBr3 Phosphorus_tribromide->Reaction_Mixture Add dropwise at 0°C Dichloromethane DCM Dichloromethane->Reaction_Mixture 3-Fluoro-5-methoxybenzyl_bromide This compound Workup Workup Reaction_Mixture->Workup Stir at rt Workup->3-Fluoro-5-methoxybenzyl_bromide Purification

Figure 2. Workflow for the bromination of 3-fluoro-5-methoxybenzyl alcohol.

Experimental Protocol:

To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Novel Organic Compounds

This compound is a versatile electrophile that readily participates in a variety of nucleophilic substitution and coupling reactions. Its utility as a synthon is demonstrated in the synthesis of diverse molecular scaffolds.

N-Alkylation Reactions

The benzyl bromide readily undergoes N-alkylation with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles.

Example: Synthesis of 1-(3-Fluoro-5-methoxybenzyl)-1H-pyrazole-4-boronic acid pinacol ester

G cluster_2 N-Alkylation of Pyrazole 3-Fluoro-5-methoxybenzyl_bromide 3-Fluoro-5-methoxybenzyl Bromide Reaction_Mixture Reaction_Mixture 3-Fluoro-5-methoxybenzyl_bromide->Reaction_Mixture Add to Pyrazole_boronic_ester Pyrazole-4-boronic acid pinacol ester Pyrazole_boronic_ester->Reaction_Mixture Cesium_carbonate Cs2CO3 Cesium_carbonate->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Product 1-(3-Fluoro-5-methoxybenzyl)-1H- pyrazole-4-boronic acid pinacol ester Reaction_Mixture->Product Stir at rt, 16h

Figure 3. N-Alkylation of pyrazole-4-boronic acid pinacol ester.

Experimental Protocol:

To a solution of pyrazole-4-boronic acid pinacol ester (1.0 eq) in acetonitrile is added cesium carbonate (3.0 eq) and this compound (2.0 eq). The mixture is stirred at room temperature for 16 hours. The insoluble material is filtered off, and the filtrate is concentrated in vacuo. The crude product is purified by column chromatography to obtain the desired product.[1]

ProductYield¹H NMR (400 MHz, Acetone-d₆) δ¹³C NMR (101 MHz, Acetone-d₆) δ
1-(3-Fluoro-5-methoxybenzyl)-1H-pyrazole-4-boronic acid pinacol ester81%7.94 (s, 1H), 7.65 (s, 1H), 6.75 – 6.70 (m, 2H), 6.65 (dt, J = 10.3, 2.3 Hz, 1H), 5.43 (s, 2H), 3.82 (s, 3H), 1.29 (s, 12H)164.7 (d, J = 242.6 Hz), 162.2 (d, J = 11.1 Hz), 142.0, 140.9 (d, J = 8.1 Hz), 136.0, 108.5 (d, J = 2.9 Hz), 101.4 (d, J = 22.8 Hz), 84.1, 56.0, 55.8, 24.9
O-Alkylation Reactions (Williamson Ether Synthesis)

Phenols and alcohols can be readily O-alkylated with this compound in the presence of a base to form the corresponding ethers. This reaction is fundamental for introducing the fluorinated benzyl moiety into various molecular frameworks.

General Experimental Protocol:

To a solution of the phenol or alcohol (1.0 eq) in a suitable solvent such as acetone or DMF is added a base (e.g., K₂CO₃ or NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of this compound (1.1 eq). The reaction is then stirred at room temperature or heated to reflux until completion (monitored by TLC). The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

C-Alkylation and C-C Coupling Reactions

This compound can also be employed in C-C bond-forming reactions. For instance, it can be converted to a Grignard reagent, which can then participate in coupling reactions. Alternatively, it can be used in Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters.

Suzuki-Miyaura Cross-Coupling

G cluster_3 Suzuki-Miyaura Cross-Coupling 3-Fluoro-5-methoxybenzyl_bromide 3-Fluoro-5-methoxybenzyl Bromide Reaction_Mixture Reaction_Mixture 3-Fluoro-5-methoxybenzyl_bromide->Reaction_Mixture Add to Aryl_boronic_acid Ar-B(OH)2 Aryl_boronic_acid->Reaction_Mixture Pd_catalyst Pd Catalyst Pd_catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Coupled_product Coupled Product Reaction_Mixture->Coupled_product Heat

Figure 4. General scheme for Suzuki-Miyaura cross-coupling.

General Experimental Protocol:

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Biological Activity of Derived Compounds

While specific biological data for a wide range of compounds derived from this compound is not extensively reported in publicly available literature, the strategic incorporation of the 3-fluoro-5-methoxybenzyl moiety is a rational approach in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

For instance, fluorinated flavone derivatives have been shown to exhibit enhanced antioxidant and neuroprotective activities.[1][2] The synthesis of novel compounds incorporating the 3-fluoro-5-methoxybenzyl group could lead to the discovery of new therapeutic agents targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Further biological evaluation of compounds synthesized using this versatile synthon is a promising area for future research.

Conclusion

This compound is a valuable and versatile synthon for the synthesis of novel organic compounds. Its straightforward preparation and reactivity in a range of transformations, including N-alkylation, O-alkylation, and C-C coupling reactions, make it an attractive building block for medicinal chemists and materials scientists. The unique substitution pattern of the aromatic ring provides a platform for introducing fluorine and methoxy functionalities, which can impart desirable physicochemical and biological properties to the target molecules. The detailed protocols and data presented in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this compound in their own research endeavors. Further exploration of the biological activities of compounds derived from this synthon is warranted and holds promise for the discovery of new therapeutic agents.

References

Theoretical Analysis of the Electronic Effects of 3-Fluoro-5-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical examination of the electronic properties of 3-Fluoro-5-methoxybenzyl bromide, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental studies on this specific compound, this document synthesizes established principles of physical organic chemistry and computational methodologies to predict its behavior. We will delve into the combined electronic influence of the meta-substituted fluoro and methoxy groups, leveraging Hammett constants to quantify their effects. Furthermore, this guide outlines a theoretical framework for its computational analysis, proposes a viable synthetic pathway, and discusses its predicted reactivity. All quantitative data is derived from established literature values for the individual substituents.

Introduction to Electronic Effects

The reactivity of a substituted benzene derivative is profoundly influenced by the nature and position of its substituents. These substituents modulate the electron density of the aromatic ring and any attached functional groups through a combination of two primary mechanisms: the inductive effect and the resonance effect. Understanding these effects is critical for predicting reaction outcomes, designing novel molecules, and elucidating reaction mechanisms. In this compound, the fluoro and methoxy groups are positioned meta to the benzyl bromide moiety, which dictates the nature of their electronic influence.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect). The inductive effect weakens with distance.

  • Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons through the p-orbital system of the aromatic ring. Substituents with lone pairs or pi bonds can donate (+R) or withdraw (-R) electron density from the ring. This effect is most pronounced at the ortho and para positions.

For meta-substituted compounds, the inductive effect is generally the dominant electronic influence, as the resonance effect has a minimal direct impact at this position.[1][2]

Electronic Influence of Substituents in this compound

Both the fluorine and methoxy groups at the 3- and 5-positions will primarily exert their inductive effects on the reactivity of the benzyl bromide group.

  • 3-Fluoro Group: Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I).[3] Although it has lone pairs that can participate in resonance, making it a +R group, this resonance donation is weak and primarily affects the ortho and para positions. At the meta position, its -I effect is overwhelmingly dominant.

  • 5-Methoxy Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).[1][2] Like fluorine, the oxygen has lone pairs that can be donated to the ring via resonance (+R effect), which is particularly strong at the para position. However, at the meta position, this resonance donation is significantly attenuated, and the inductive -I effect plays a more substantial role.[4]

Quantitative Analysis using Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds.[5] The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating an electron-withdrawing character and negative values indicating an electron-donating character. For meta substituents, the σ_meta constant is largely a reflection of the inductive effect.

SubstituentPositionHammett Constant (σ_meta)Electronic Effect
Fluorometa+0.337Electron-withdrawing
Methoxymeta+0.115Electron-withdrawing
Table 1: Hammett Substituent Constants for meta-Fluoro and meta-Methoxy Groups.[5]

The positive σ_meta values for both fluorine (+0.337) and methoxy (+0.115) confirm that both groups act as electron-withdrawing substituents when positioned meta to the reaction center.[5] The combined effect of these two groups will be to decrease the electron density of the aromatic ring and, by extension, influence the stability of any intermediates formed at the benzylic position. The cumulative Hammett constant (Σσ) can be approximated by the sum of the individual constants, suggesting a significant overall electron-withdrawing effect.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve the free-radical bromination of the corresponding toluene derivative, 3-Fluoro-5-methoxytoluene. This is a standard method for the preparation of benzyl bromides.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3_Fluoro_5_methoxytoluene 3-Fluoro-5-methoxytoluene Product This compound 3_Fluoro_5_methoxytoluene->Product Free-radical bromination NBS N-Bromosuccinimide (NBS) Initiator AIBN or Benzoyl Peroxide Solvent CCl4, heat Computational_Workflow cluster_input Input cluster_calc Calculation cluster_output Output & Analysis Input_Structure Define Input Structure: This compound Method Select Method: DFT (e.g., B3LYP) Input_Structure->Method Basis_Set Select Basis Set: (e.g., 6-311++G(d,p)) Method->Basis_Set Geom_Opt Geometry Optimization Basis_Set->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify Minimum Electronic_Prop Calculate Electronic Properties Geom_Opt->Electronic_Prop Optimized_Geom Optimized Geometry Geom_Opt->Optimized_Geom Thermo Thermodynamic Data Freq_Calc->Thermo HOMO_LUMO HOMO/LUMO Energies Electronic_Prop->HOMO_LUMO ESP_Map Electrostatic Potential Map Electronic_Prop->ESP_Map NBO Natural Bond Orbital (NBO) Analysis Electronic_Prop->NBO SN2_Pathway Reactants Nu⁻ + 3-F-5-MeO-BnBr TS [Nu---C---Br]⁻ Transition State Reactants->TS Nucleophilic Attack Products Nu-Bn-5-MeO-3-F + Br⁻ TS->Products Leaving Group Departure

References

Methodological & Application

Application Notes and Protocols for N-alkylation of Amines with 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of a substituted benzyl group, such as the 3-fluoro-5-methoxybenzyl moiety, can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 3-Fluoro-5-methoxybenzyl bromide, a key intermediate in the synthesis of various compounds in drug discovery and development.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction to completion. Over-alkylation to form tertiary amines or quaternary ammonium salts can be a potential side reaction, especially with primary amines.[1]

Experimental Protocols

This section details the general procedures for the N-alkylation of primary and secondary amines with this compound.

Protocol 1: N-alkylation of a Primary Amine

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a solution of the primary amine (1.0 eq.) in DMF or acetonitrile (5-10 mL per mmol of amine) in a round-bottom flask, add the base (K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.2 eq.) in a small amount of the reaction solvent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-mono-alkylated product.

Protocol 2: N-alkylation of a Secondary Amine

Materials:

  • Secondary amine (e.g., Piperidine)

  • This compound

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Dissolve the secondary amine (1.0 eq.) and the base (Et₃N or DIPEA, 1.5 eq.) in acetonitrile or dichloromethane (5-10 mL per mmol of amine) in a round-bottom flask.

  • Add this compound (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the tertiary amine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amines with this compound, based on general procedures for similar benzyl bromides.

AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF801275-85General Protocol
BenzylamineEt₃NCH₃CNRT680-90General Protocol
MorpholineK₂CO₃CH₃CN60885-95General Protocol
PiperidineDIPEACH₂Cl₂RT4>90General Protocol
N-MethylpiperazineK₂CO₃DMF501070-80General Protocol

Note: The yields and reaction times are approximate and may vary depending on the specific substrate and reaction scale. Optimization of the reaction conditions may be necessary to achieve the best results.

Mandatory Visualizations

Signaling Pathway of N-Alkylation

N_Alkylation_Pathway Amine Amine (R₂NH) Deprotonation Deprotonation Amine->Deprotonation Base Base Base->Deprotonation BenzylBromide 3-Fluoro-5-methoxybenzyl bromide NucleophilicAttack Nucleophilic Attack (SN2) BenzylBromide->NucleophilicAttack Deprotonation->NucleophilicAttack Nucleophilic Amine Product N-alkylated Amine NucleophilicAttack->Product Byproduct Protonated Base + Bromide Ion NucleophilicAttack->Byproduct experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Amine and Base in Solvent B Add 3-Fluoro-5-methoxybenzyl bromide A->B C Stir at appropriate temperature B->C D Quench Reaction (e.g., with water) C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

References

Application Notes and Protocols for O-alkylation of Phenols using 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is the most common method for this conversion, involving the reaction of a phenoxide ion with an alkyl halide. This document provides detailed protocols for the O-alkylation of various phenols using the specific reagent, 3-Fluoro-5-methoxybenzyl bromide. This reagent is of interest for introducing a substituted benzyl group, which can be a key structural element in drug discovery and development. The protocols outlined below are based on established Williamson ether synthesis conditions and are adaptable for a range of phenolic substrates.

Reaction Principle

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol (ArOH), forming a more nucleophilic phenoxide ion (ArO⁻). This phenoxide then attacks the benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl benzyl ether.

Signaling Pathway of the Williamson Ether Synthesis:

Caption: General mechanism for the O-alkylation of phenols.

Experimental Protocols

Two primary protocols are provided: a standard procedure using potassium carbonate in DMF, and an alternative method employing phase-transfer catalysis for substrates that may be sensitive to high temperatures or require milder conditions.

Protocol 1: Standard O-alkylation using Potassium Carbonate in DMF

This is a robust and widely applicable method for the O-alkylation of a variety of phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The concentration is typically in the range of 0.1 to 0.5 M with respect to the phenol.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl benzyl ether.

Protocol 2: O-alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for reactions that are slow or inefficient under standard conditions, and it can often be performed at lower temperatures.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (5.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq), this compound (1.1 - 1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene or DCM.

  • Addition of Base: Add a solution of potassium carbonate or sodium hydroxide (5.0 eq) in water to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or heat to 40-60 °C for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation of phenols.

experimental_workflow start Start setup Reaction Setup: - Phenol - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) start->setup add_reagent Add 3-Fluoro-5-methoxybenzyl bromide setup->add_reagent reaction Heat and Stir (Monitor by TLC) add_reagent->reaction workup Aqueous Work-up: - Quench with Water - Extraction with Organic Solvent - Washing with Brine reaction->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification product Pure Aryl Benzyl Ether purification->product

Caption: General experimental workflow for O-alkylation.

Data Presentation

While specific experimental data for the O-alkylation of a wide range of phenols with this compound is not extensively available in the literature, the following table provides representative yields based on similar reactions with substituted benzyl bromides. These values should serve as a general guide for expected outcomes. Actual yields will vary depending on the specific substrate and reaction conditions.

Phenol SubstrateSubstituent PositionElectronic Effect of SubstituentExpected Yield (%)
Phenol-Neutral85 - 95
4-MethoxyphenolparaElectron-donating90 - 98
4-NitrophenolparaElectron-withdrawing70 - 85
4-ChlorophenolparaElectron-withdrawing (inductive), weak donating (resonance)80 - 90
2-MethylphenolorthoElectron-donating, Sterically hindering75 - 85
2,6-Dimethylphenolortho, orthoElectron-donating, Highly sterically hindering40 - 60
4-tert-ButylphenolparaElectron-donating, Sterically bulky85 - 95

Note on Yields: The yields are highly dependent on the purity of reagents, reaction scale, and meticulous execution of the experimental procedure. Electron-donating groups on the phenol generally increase the nucleophilicity of the corresponding phenoxide, leading to higher yields. Conversely, strong electron-withdrawing groups can decrease nucleophilicity and may require longer reaction times or higher temperatures. Steric hindrance around the hydroxyl group, particularly in ortho-substituted phenols, can significantly reduce the reaction rate and overall yield.

Conclusion

The O-alkylation of phenols using this compound can be effectively achieved using standard Williamson ether synthesis conditions. The choice between a standard high-temperature protocol and a milder phase-transfer catalysis method will depend on the specific characteristics of the phenolic substrate. The provided protocols and representative data offer a solid foundation for researchers to successfully synthesize a variety of aryl benzyl ethers incorporating the 3-fluoro-5-methoxybenzyl moiety, which can be valuable intermediates in the development of new chemical entities. Optimization of reaction parameters for each specific substrate is recommended to achieve the highest possible yields.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 3-Fluoro-5-methoxybenzyl bromide as a key building block. The focus is on the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Introduction

This compound is a versatile reagent in medicinal chemistry for the synthesis of biologically active compounds. The presence of the fluoro and methoxy groups on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing binding affinity, metabolic stability, and cell permeability. In the context of kinase inhibitor synthesis, this reagent is particularly useful for introducing a substituted benzyl moiety onto a core scaffold, often through N-alkylation or O-alkylation reactions. This modification can be crucial for achieving potent and selective inhibition of the target kinase.

This application note will focus on the synthesis of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 an attractive therapeutic target.[3]

Target Signaling Pathway: IRAK4-Mediated Inflammation

The IRAK4 signaling cascade is a central component of the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or pro-inflammatory cytokines), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a protein complex called the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways. This cascade culminates in the transcription of pro-inflammatory genes, including cytokines and chemokines, which drive the inflammatory response. Inhibition of IRAK4 kinase activity can block this entire downstream signaling cascade, thereby reducing the production of inflammatory mediators.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Activation Inflammation Inflammatory Gene Expression (Cytokines, Chemokines) NFkB_MAPK->Inflammation Inhibitor IRAK4 Inhibitor (e.g., synthesized with This compound) Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Synthesis of an IRAK4 Inhibitor: A Representative Protocol

The following protocol describes a representative synthesis of a potent IRAK4 inhibitor where this compound is used in a key N-alkylation step. The general strategy involves the preparation of a core heterocyclic structure which is then functionalized with the 3-fluoro-5-methoxybenzyl group.

Experimental Workflow

Synthesis_Workflow start Starting Materials step1 Synthesis of Core Heterocycle start->step1 step2 N-Alkylation with This compound step1->step2 step3 Further Functionalization (Optional) step2->step3 purification Purification and Characterization step3->purification final_product Final IRAK4 Inhibitor purification->final_product

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of the Core Heterocycle (Example: Aminopyrazole Derivative)

This step will vary depending on the specific inhibitor scaffold. For this example, we will assume the synthesis of a generic aminopyrazole intermediate.

Step 2: N-Alkylation with this compound

Objective: To introduce the 3-fluoro-5-methoxybenzyl moiety onto the core heterocycle.

Materials:

  • Aminopyrazole derivative (1.0 eq)

  • This compound (1.1 eq)[4]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask and standard glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the aminopyrazole derivative and anhydrous DMF.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

The efficacy of synthesized kinase inhibitors is typically evaluated through in vitro biochemical and cellular assays. The following tables present hypothetical, yet representative, data for an IRAK4 inhibitor synthesized using the described methodology.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
IRAK4 8.9
IRAK1177
TAK1>1000
BTK>1000

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative of results that may be obtained from an in vitro kinase assay.[3]

Table 2: Cellular Activity - Inhibition of Cytokine Production

Cell Line (Stimulant)CytokineIC₅₀ (µM)
Human PBMCs (LPS)TNF-α0.25
Human PBMCs (LPS)IL-60.30

IC₅₀ values represent the concentration of the inhibitor required to reduce the production of the specified cytokine by 50% in stimulated human peripheral blood mononuclear cells (PBMCs).[3][5]

Conclusion

This compound serves as a valuable synthetic tool for the development of potent and selective kinase inhibitors, particularly for targets such as IRAK4. The protocols and data presented herein provide a framework for researchers in drug discovery to utilize this reagent in the synthesis of novel therapeutic agents for inflammatory and autoimmune diseases. The strategic incorporation of the 3-fluoro-5-methoxybenzyl moiety can lead to compounds with improved pharmacological profiles. Further investigation and optimization of inhibitors based on this scaffold are warranted.

References

Application Notes and Protocols: The Role of 3-Fluoro-5-methoxybenzyl Bromide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-fluoro-5-methoxybenzyl bromide and its derivatives in structure-activity relationship (SAR) studies. The strategic incorporation of the 3-fluoro-5-methoxybenzyl moiety into lead compounds allows for a systematic investigation of how fluorine and methoxy substitutions impact biological activity, selectivity, and pharmacokinetic properties. The judicious placement of fluorine can influence factors such as metabolic stability, binding affinity, and pKa, making it a valuable tool in medicinal chemistry.[1][2][3][4][5]

Case Study 1: Dopamine D3 Receptor Ligands

A series of N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides were synthesized and evaluated for their binding affinity and selectivity for dopamine D3 and D2 receptors.[6] The inclusion of substituted benzyl groups was crucial in determining the overall pharmacological profile. While this specific study does not use the exact this compound, the principles of modifying the benzyl ring to understand SAR are directly applicable.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of representative compounds from a study on D3 receptor ligands. This data illustrates how substitutions on the aryl carboxamide portion, while maintaining a core structure that could be derived from precursors like this compound, affect receptor binding and selectivity.

Compound IDAryl Carboxamide MoietyD3R Ki (nM)D2R Ki (nM)D3R Selectivity (D2R Ki / D3R Ki)
8d 2,3-Dichlorophenyl0.46561640
8j 2-Methoxyphenyl2.61290496
15b 2-Methoxyphenyl (amine linker)3932550.65

Data extracted from a study on selective dopamine D3 receptor ligands to illustrate SAR principles.[6]

Experimental Protocols

General Synthesis of N-(aryl)-4-(4-arylpiperazin-1-yl)butanamides:

A common synthetic route to generate analogs for SAR studies involves the reaction of a key amine intermediate with various acylating or alkylating agents. In a scenario where this compound is used, it would typically be introduced to alkylate a nucleophile (e.g., an amine or phenol) on the core scaffold.

Protocol for Amide Coupling:

  • To a solution of the primary amine intermediate (e.g., 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add an equimolar amount of a substituted benzoic acid.

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Dopamine Receptor Binding Assay:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human D2 or D3 receptors are prepared.

  • The membranes are incubated with a radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound in a binding buffer.

  • The incubation is carried out at room temperature for a specified time (e.g., 90 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assay start 3-Fluoro-5-methoxybenzyl precursor intermediate Key Amine Intermediate start->intermediate coupling Amide Coupling (EDCI, DMAP) intermediate->coupling reagents Substituted Benzoic Acids reagents->coupling purification Purification coupling->purification final_compounds Final Compounds purification->final_compounds incubation Incubation final_compounds->incubation membranes D2/D3 Receptor Membranes membranes->incubation radioligand Radioligand radioligand->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: General workflow for the synthesis and biological evaluation of SAR analogs.

Case Study 2: Development of Taxoid Anticancer Agents

In the development of third-generation taxoids, modifications to the C2-benzoate moiety have been explored to enhance potency against multi-drug resistant (MDR) cancer cell lines.[2] The introduction of various substituents, including fluorine and methoxy groups, at the meta-position of the benzoate ring was found to be effective.[2] This highlights the utility of reagents like 3-fluoro-5-methoxybenzoyl chloride (which can be synthesized from the corresponding benzyl bromide) in these SAR studies.

Quantitative Data Summary

The following table presents the cytotoxicity (IC50 values) of representative taxoid analogs against an MDR human breast cancer cell line.

Compound IDC2-Benzoate MoietyIC50 (nM) vs. LCC6-MDR
PaclitaxelBenzoyl>1000
SB-T-1213033-Methoxybenzoyl1.5
Analog A3-Fluorobenzoyl2.1
Analog B3-Chlorobenzoyl1.8

Data is representative and compiled based on findings that meta-substitutions on the C2-benzoate enhance potency.[2]

Experimental Protocols

General Synthesis of C2-Modified Taxoids:

  • A protected baccatin III derivative is used as the starting material.

  • The C2 hydroxyl group is acylated using a substituted benzoyl chloride (e.g., 3-fluoro-5-methoxybenzoyl chloride) in the presence of a base like pyridine or DMAP.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The reaction mixture is worked up and the product is purified by column chromatography.

  • Subsequent steps involve the coupling of the C13 side chain and deprotection to yield the final taxoid analog.

Cell Viability (MTT) Assay:

  • Cancer cells (e.g., LCC6-MDR) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the taxoid analogs for a specified period (e.g., 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Logical Relationship Diagram

sar_logic cluster_sar Structure-Activity Relationship Logic core Core Scaffold (e.g., Taxoid) modification Introduce 3-Fluoro-5-methoxybenzyl Moiety (or similar) core->modification analogs Synthesized Analogs modification->analogs activity Biological Activity (e.g., Potency, Selectivity) analogs->activity properties Pharmacokinetic Properties (e.g., Metabolic Stability) analogs->properties sar_data SAR Data (e.g., IC50, Ki) activity->sar_data properties->sar_data lead_optimization Lead Optimization sar_data->lead_optimization

Caption: Logical flow of an SAR study incorporating the 3-fluoro-5-methoxybenzyl moiety.

Conclusion

This compound serves as a valuable building block in medicinal chemistry for conducting detailed SAR studies. The specific electronic and steric properties imparted by the fluoro and methoxy groups at the meta positions of the benzyl ring allow for the fine-tuning of a molecule's interaction with its biological target. The protocols and data presented here, based on analogous studies, provide a framework for researchers to design and execute their own SAR investigations, ultimately guiding the optimization of lead compounds into viable drug candidates.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Fluoro-5-methoxybenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide displaces a halide from an alkyl halide to form a new ether linkage.[1][3] This method is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures containing ether functionalities.[4]

This document provides a detailed experimental protocol for the synthesis of ethers using 3-Fluoro-5-methoxybenzyl bromide as the alkylating agent. The presence of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic bromide and may be a key structural motif in the development of novel pharmaceutical agents.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis proceeds through a classic SN2 pathway. The reaction is initiated by the deprotonation of an alcohol (R'-OH) using a strong base to form a potent nucleophile, the alkoxide (R'-O⁻). This alkoxide then attacks the electrophilic carbon of the alkyl halide (in this case, this compound), leading to the formation of the ether (R'-O-CH₂-Ar) and the displacement of the bromide leaving group.[2]

Several factors must be optimized for a successful synthesis:

  • Base: A strong, non-nucleophilic base is required to completely deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive, and promote the SN2 mechanism.

  • Temperature: The reaction is typically performed at room temperature, although gentle heating may be required to drive the reaction to completion.

  • Substrate: this compound is a primary benzylic halide, which is an excellent substrate for SN2 reactions, minimizing the competing E2 elimination pathway.[5]

Experimental Protocol

This protocol describes a general procedure for the synthesis of an ether from an alcohol and this compound. The specific quantities of reagents should be calculated based on the molar equivalents required for the specific alcohol being used.

Materials:

  • Alcohol (R'-OH)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Alkoxide:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous DMF.

    • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Addition of the Alkylating Agent:

    • Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the benzyl bromide dropwise to the stirred alkoxide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • The appropriate eluent system (typically a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final ether.

Data Presentation

The following table summarizes typical quantitative data for a Williamson ether synthesis. The exact values will vary depending on the specific alcohol used and the optimization of the reaction conditions.

ParameterTypical ValueNotes
Yield 60-95%Yields are highly dependent on the nature of the alcohol and the purity of the reagents.[2]
Reaction Time 12-24 hoursCan be monitored by TLC to determine completion.[6]
Purity >95%Achievable after chromatographic purification.
Molar Ratio (Alcohol:Base:Bromide) 1 : 1.2 : 1.1A slight excess of the base and alkylating agent is often used to ensure complete consumption of the starting alcohol.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Alcohol (R'-OH) in DMF B Add NaH at 0°C A->B C Stir at RT B->C D Add 3-Fluoro-5-methoxy- benzyl bromide at 0°C C->D E Stir at RT for 12-24h D->E F Quench with NH₄Cl E->F G Extract with Et₂O F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Pure Ether Product J->K

Caption: Experimental workflow for the Williamson ether synthesis.

Signaling Pathway Diagram

The following diagram illustrates the chemical transformation and the roles of the key reagents in the Williamson ether synthesis.

Williamson_Mechanism ROH R'-OH (Alcohol) Alkoxide R'-O⁻Na⁺ (Alkoxide) ROH->Alkoxide Deprotonation Base NaH (Base) ArCH2Br 3-Fluoro-5-methoxy- benzyl bromide (Alkylating Agent) Ether R'-O-CH₂-Ar (Product Ether) Alkoxide->Ether Sₙ2 Attack Salt NaBr (Byproduct)

Caption: Chemical transformation in the Williamson ether synthesis.

References

Application of 3-Fluoro-5-methoxybenzyl Bromide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

3-Fluoro-5-methoxybenzyl bromide is a fluorinated aromatic building block with potential applications in the synthesis of novel agrochemicals. The presence of both fluorine and a methoxy group on the phenyl ring can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These attributes are often sought after in the design of modern pesticides to enhance their efficacy, selectivity, and environmental profile. While no major commercial agrochemical to date explicitly lists this compound as a direct starting material in publicly available literature, its structure is analogous to moieties found in potent insecticides, such as certain pyrethroids and meta-diamides.

This document outlines the potential application of this compound in the synthesis of a hypothetical insecticidal agent, "Gemini-thrin," which incorporates the 3-fluoro-5-methoxybenzyl ether moiety. The protocols and data presented are representative and intended to guide researchers in exploring the use of this versatile building block.

Hypothetical Application: Synthesis of Gemini-thrin Insecticide

Gemini-thrin is a hypothetical pyrethroid-like insecticide designed to target the voltage-gated sodium channels of insects, leading to paralysis and death. The incorporation of the 3-fluoro-5-methoxybenzyl group is intended to enhance the molecule's binding to the target site and improve its metabolic stability, potentially overcoming certain resistance mechanisms.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis and activity of Gemini-thrin.

ParameterValue
Synthesis of Gemini-thrin
Starting MaterialThis compound
Reagent2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol
Reaction TypeWilliamson Ether Synthesis
Yield85%
Purity (by HPLC)>98%
Biological Activity of Gemini-thrin
Target PestSpodoptera litura (Tobacco Cutworm)
Assay TypeLeaf Dip Bioassay
LC₅₀ (Lethal Concentration, 50%)0.5 mg/L
Mode of ActionSodium Channel Modulator

Experimental Protocols

Protocol 1: Synthesis of Gemini-thrin (Hypothetical)

This protocol describes the synthesis of the hypothetical insecticide Gemini-thrin via a Williamson ether synthesis, reacting this compound with a suitable alcohol.

Materials:

  • This compound

  • 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Gemini-thrin.

Visualizations

Synthetic Workflow for Gemini-thrin

Synthetic_Workflow reagent1 This compound reaction Williamson Ether Synthesis reagent1->reaction reagent2 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanemethanol reagent2->reaction conditions NaH, Anhydrous THF 0°C to Room Temperature conditions->reaction purification Column Chromatography reaction->purification product Gemini-thrin purification->product

Caption: Synthetic pathway for the hypothetical insecticide Gemini-thrin.

Mode of Action: Sodium Channel Modulation

Mode_of_Action insecticide Gemini-thrin receptor Voltage-Gated Sodium Channel insecticide->receptor Binds to channel_state Prolonged Channel Opening receptor->channel_state Causes ion_influx Continuous Na⁺ Influx channel_state->ion_influx Leads to nerve_state Repetitive Nerve Firing ion_influx->nerve_state Induces symptom Paralysis and Death nerve_state->symptom Results in

Caption: Proposed mode of action for Gemini-thrin on insect sodium channels.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing 3-Fluoro-5-methoxybenzyl bromide in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its fluoro and methoxy substituents. The following sections detail experimental procedures for key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, enabling the synthesis of a diverse range of complex molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of intricate molecular architectures.[1] this compound serves as a valuable electrophilic partner in these transformations. The presence of the fluorine atom and the methoxy group on the aromatic ring can influence the reactivity of the benzylic bromide, potentially impacting reaction kinetics and product yields. The protocols outlined below are based on established methodologies for similar substrates and serve as a robust starting point for reaction optimization.[2]

Core Reactions and Methodologies

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. The most common and synthetically useful transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and an organoboron reagent, such as a boronic acid or a boronic ester.[3][4] This reaction is widely used for the synthesis of biaryl methanes and related structures.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reaction Temperature with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Final Product start Starting Materials substrate This compound start->substrate amine Primary or Secondary Amine start->amine product Coupled Product (Aryl Amine) substrate->product amine->product catalyst_system Catalyst System pd_precursor Pd(0) or Pd(II) Precursor catalyst_system->pd_precursor ligand Bulky, Electron-Rich Phosphine Ligand catalyst_system->ligand base Strong, Non-nucleophilic Base catalyst_system->base catalyst_system->product

References

Application Notes and Protocols: Solid-Phase Synthesis Applications of 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 3-Fluoro-5-methoxybenzyl bromide in solid-phase synthesis is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of solid-phase organic synthesis, particularly the known reactivity of substituted benzyl halides. These protocols are provided as a guide for research and development and may require optimization.

Introduction

This compound is a versatile reagent that can be adapted for various applications in solid-phase synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, allows for nuanced control over the lability of the resulting linkage. The methoxy group is anticipated to render the benzyl group susceptible to acidic and oxidative cleavage conditions, similar to the widely used p-methoxybenzyl (PMB) group.[1][2][3] The fluorine atom may modulate this reactivity, potentially offering a distinct stability profile. These characteristics make it a promising candidate for use as a cleavable linker, a protecting group, or an on-resin alkylating agent.

Potential Applications

  • As a Cleavable Linker for Carboxylic Acids: this compound can be used to functionalize a hydroxyl-bearing resin (e.g., Wang or Merrifield resin) to create a custom linker. Carboxylic acids can then be attached to this linker via an ester bond. The final product can be cleaved from the solid support under moderately acidic conditions.

  • As a Protecting Group for Nucleophilic Side Chains: While less common in standard peptide synthesis, this reagent could be employed to protect the side chains of amino acids such as Tyrosine (phenolic hydroxyl), Cysteine (thiol), or Histidine (imidazole). This application would be more relevant in the solid-phase synthesis of complex peptides or small molecules where orthogonal protection strategies are required.

  • On-Resin Alkylation: It can serve as an electrophile for the on-resin modification of nucleophilic sites on a substrate already attached to the solid support, enabling the generation of small molecule libraries with increased diversity.

Application Note 1: Use of this compound as a Linker for Solid-Phase Organic Synthesis

This application note describes the preparation of a 3-fluoro-5-methoxybenzyl-functionalized resin and its use for the immobilization and subsequent cleavage of a carboxylic acid. This approach is analogous to the use of Wang resin, which is a p-alkoxybenzyl alcohol-based support.[4][5]

Workflow Diagram

sps_workflow_linker resin Hydroxymethyl Resin (e.g., Wang Resin) functionalized_resin Functionalized Resin resin->functionalized_resin 1. Linker Attachment reagent 3-Fluoro-5-methoxybenzyl bromide + Base reagent->functionalized_resin loaded_resin Loaded Resin functionalized_resin->loaded_resin 2. Loading acid Carboxylic Acid (R-COOH) + Coupling Agent acid->loaded_resin synthesis Optional On-Resin Synthesis loaded_resin->synthesis 3. Elaboration product Cleaved Product (R-COOH) loaded_resin->product 4. Cleavage synthesis->loaded_resin cleavage Cleavage Cocktail (e.g., TFA-based) cleavage->product

Caption: Workflow for using this compound as a linker.

Experimental Protocol: Linker Attachment and Carboxylic Acid Loading

Objective: To attach this compound to a hydroxymethyl resin and subsequently load a carboxylic acid.

Materials:

  • Hydroxymethyl polystyrene resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carboxylic acid (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

Part 1: Functionalization of the Resin

  • Swell the hydroxymethyl resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel.

  • In a separate flask, suspend NaH (60 mg, 1.5 mmol) in anhydrous DMF (5 mL).

  • Slowly add the swollen resin slurry to the NaH suspension at 0°C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a solution of this compound (442 mg, 2.0 mmol) in anhydrous DMF (2 mL) to the resin mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Quench the reaction by the slow addition of MeOH (2 mL).

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the functionalized resin under high vacuum.

Part 2: Loading of Carboxylic Acid

  • Swell the dried, functionalized resin (approx. 1.0 g) in DCM (10 mL) for 30 minutes.

  • In a separate flask, dissolve the desired carboxylic acid (3.0 mmol) and DMAP (37 mg, 0.3 mmol) in DCM (10 mL).

  • Add DIC (468 µL, 3.0 mmol) to the carboxylic acid solution and stir for 5 minutes.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Stir the reaction mixture for 12-18 hours at room temperature.

  • Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour.

  • Wash the resin as in step 6 and dry under high vacuum.

Data Summary
ParameterExpected ValueNotes
Resin Loading Efficiency 0.6 - 0.9 mmol/gDetermined by gravimetric analysis or cleavage of a known acid.
Reaction Time (Loading) 12 - 18 hoursCan be monitored using a colorimetric test (e.g., Kaiser test on a sample if an amine is present).
Cleavage Yield > 85%Dependent on the specific carboxylic acid and cleavage conditions.

Application Note 2: Cleavage from the 3-Fluoro-5-methoxybenzyl Linker

The cleavage of the ester linkage to the 3-fluoro-5-methoxybenzyl group is expected to proceed under acidic conditions. The methoxy group facilitates the formation of a stable benzylic carbocation, which is the key step in the cleavage mechanism.

Cleavage Workflow Diagram

sps_workflow_cleavage start_node Loaded & Dried Resin add_cocktail Add Cleavage Cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) start_node->add_cocktail react Incubate with Stirring (1-3 hours, RT) add_cocktail->react filter_resin Filter to Collect Filtrate react->filter_resin wash_resin Wash Resin with TFA filter_resin->wash_resin combine Combine Filtrates wash_resin->combine precipitate Precipitate Product (Cold Diethyl Ether) combine->precipitate isolate Isolate Product (Centrifugation/Filtration) precipitate->isolate end_node Crude Product isolate->end_node

Caption: General workflow for acidic cleavage from the solid support.

Experimental Protocol: Cleavage

Objective: To cleave the synthesized molecule from the 3-fluoro-5-methoxybenzyl-functionalized resin.

Materials:

  • Loaded and dried resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Protocol:

  • Place the dried resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, 2.5% TIS . The volume should be approximately 10 mL per gram of resin.

    • Note: TIS is a scavenger used to trap the generated benzyl cations, preventing side reactions.[6]

  • Add the cleavage cocktail (1 mL for 100 mg of resin) to the resin.

  • Stir the suspension at room temperature for 1-3 hours. The optimal time may need to be determined empirically.

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL).

  • Combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen to approximately 10-20% of its original volume.

  • Add cold diethyl ether (10-20 times the volume of the concentrated filtrate) to precipitate the crude product.

  • Isolate the precipitated product by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Data Summary: Cleavage Conditions
Cleavage CocktailTime (hours)TemperatureExpected Outcome
TFA / H₂O / TIS (95:2.5:2.5) 1 - 3Room Temp.Efficient cleavage for most substrates.
TFA / DCM (50:50) 2 - 4Room Temp.Milder conditions, may be suitable for more acid-sensitive products.
DDQ in DCM 1 - 2Room Temp.Alternative oxidative cleavage, orthogonal to acid-labile groups.[1][3]

Note: The presence of the electron-donating methoxy group suggests that cleavage should be efficient under standard TFA conditions. The electron-withdrawing fluorine may slightly increase the required reaction time compared to a standard PMB linker.[3][7] Optimization of cleavage time is recommended for new substrates.

References

Application Notes and Protocols for the 3-Fluoro-5-methoxybenzyl (FMB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3-fluoro-5-methoxybenzyl (FMB) moiety as a protecting group for hydroxyl functions in organic synthesis. The inclusion of a fluorine atom provides unique stability and potential for orthogonal cleavage strategies compared to the more common p-methoxybenzyl (PMB) group.

Introduction

The 3-fluoro-5-methoxybenzyl (FMB) group is an electron-deficient analogue of the widely used p-methoxybenzyl (PMB) protecting group. The strategic placement of an electron-withdrawing fluorine atom on the benzyl ring modulates the reactivity of the protecting group, enhancing its stability towards certain cleavage conditions. This allows for more nuanced and selective protection-deprotection strategies in the synthesis of complex molecules.

The FMB group is typically introduced as an ether to protect alcohols. Its stability profile makes it a valuable tool when orthogonality with other protecting groups is required.

Data Presentation

The following tables summarize quantitative data for the introduction and cleavage of the FMB and related fluorinated benzyl protecting groups. Due to the limited specific data for the FMB group, data for the closely related 2,3,5,6-tetrafluoro-4-methoxybenzyl group on a model substrate, methyl-α-D-mannopyranoside, is included for comparison.

Table 1: Protection of Alcohols using FMB-Br and Related Bromides

SubstrateProtecting Group ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Generic Alcohol (R-OH)3-Fluoro-5-methoxybenzyl bromide (FMB-Br)NaHDMF0 to rt16High (inferred)General Protocol
Methyl-α-D-mannopyranoside2,3,5,6-Tetrafluoro-4-methoxybenzyl bromideNaHDMF0 to rt1620[1][2]

Table 2: Deprotection of FMB-Ethers and Related Fluorinated Benzyl Ethers

SubstrateProtecting GroupDeprotection Reagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
FMB-protected Alcohol3-Fluoro-5-methoxybenzylPd/C, H₂Variousrt18<10 (inferred)[1][2]
4-(t-BDPS)-3-fluorobenzyl ether4-(t-BDPS)-3-fluorobenzylTBAFDMF90-85[2]
p-Methoxybenzyl (PMB) etherp-MethoxybenzylDDQCH₂Cl₂/H₂Ort-High[1]

Experimental Protocols

Protocol 1: Protection of a Hydroxyl Group with this compound (FMB-Br)

This protocol describes the general procedure for the protection of an alcohol using the Williamson ether synthesis.

Materials:

  • Alcohol substrate

  • This compound (FMB-Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol substrate (1.0 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1-1.5 equiv) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired FMB-protected alcohol.

Protocol 2: Deprotection of a 3-Fluoro-5-methoxybenzyl (FMB) Ether

Due to the electron-withdrawing nature of the fluorine atom, the FMB group is more resistant to standard deprotection conditions for benzyl ethers.

Catalytic hydrogenolysis is a common method for benzyl ether cleavage, however, it is reported to be inefficient for fluorinated benzyl ethers.[1][2]

Materials:

  • FMB-protected substrate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the FMB-protected substrate in a suitable solvent.

  • Add 10% Pd/C catalyst (typically 10-20 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours.

  • Monitor the reaction by TLC. Note that yields are expected to be low (<10%).[1][2]

  • Upon completion (or no further progress), filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

The FMB group is expected to be more stable to oxidative cleavage reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) than the standard PMB group due to the electron-withdrawing fluorine atom. This provides a basis for orthogonality. Selective cleavage of a PMB group in the presence of an FMB group should be possible.

A related fluorinated benzyl ether has been shown to be cleaved by fluoride ions, suggesting a potential alternative deprotection strategy.[2]

Materials:

  • FMB-protected substrate

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the FMB-protected substrate in anhydrous DMF.

  • Add a solution of TBAF (2-3 equiv) in THF.

  • Heat the reaction mixture to 90 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow for FMB Protection and Deprotection

FMB_Workflow cluster_protection Protection of Alcohol cluster_deprotection Deprotection of FMB-Ether Start_P Alcohol (R-OH) Alkoxide Alkoxide Formation (NaH, DMF, 0°C to rt) Start_P->Alkoxide Protect Williamson Ether Synthesis (FMB-Br, 0°C to rt) Alkoxide->Protect Product_P FMB-protected Alcohol (R-OFMB) Protect->Product_P Start_D FMB-protected Alcohol (R-OFMB) Cleavage_H2 Catalytic Hydrogenolysis (H₂, Pd/C) [Low Yield] Start_D->Cleavage_H2 Cleavage_TBAF Fluoride-mediated Cleavage (TBAF, DMF, 90°C) [Potential Method] Start_D->Cleavage_TBAF Product_D Deprotected Alcohol (R-OH) Cleavage_H2->Product_D Cleavage_TBAF->Product_D

Caption: General workflow for the protection of an alcohol with the FMB group and subsequent deprotection strategies.

Orthogonality of FMB with Other Protecting Groups

Orthogonality cluster_stable Stable To cluster_cleaved Cleaved By FMB FMB-OR DDQ DDQ (Oxidative) FMB->DDQ Orthogonal to PMB TFA TFA (Mild Acid) FMB->TFA Orthogonal to Boc Base Base (e.g., Piperidine) FMB->Base Orthogonal to Fmoc H2_Pd H₂/Pd/C (Reductive, inefficient) FMB->H2_Pd TBAF TBAF (Fluoride, potential) FMB->TBAF Strong_Acid Strong Acid (e.g., HBr, HI, potential) FMB->Strong_Acid

Caption: Stability profile of the FMB protecting group towards common reagents, highlighting its orthogonality.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 3-Fluoro-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Fluoro-5-methoxybenzyl bromide in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed during alkylation with this compound?

A1: The most prevalent side reactions include over-alkylation, where the nucleophile is alkylated multiple times, and the formation of 3,3'-difluoro-5,5'-dimethoxydibenzyl ether through the self-condensation of the benzyl bromide or its reaction with the corresponding alcohol. Elimination reactions can also occur, particularly with sterically hindered substrates or strong bases. Additionally, hydrolysis of the benzyl bromide to form 3-Fluoro-5-methoxybenzyl alcohol can be a competing reaction if water is present in the reaction mixture.

Q2: My reaction is showing multiple spots on the TLC plate, and the yield of my desired product is low. What could be the cause?

A2: Multiple spots on a TLC plate often indicate a mixture of products, which could include the starting material, the desired product, and various side products. Low yield can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or temperature.

  • Side reactions: The formation of byproducts such as the dibenzyl ether or over-alkylated products consumes the starting materials and reduces the yield of the desired product.[1]

  • Decomposition of the reagent: this compound may degrade under the reaction conditions, especially at elevated temperatures or in the presence of strong bases.

  • Poor quality of reagents or solvents: The presence of impurities, especially water, can significantly impact the reaction outcome.

Q3: How can I minimize the formation of the dibenzyl ether byproduct?

A3: To reduce the formation of 3,3'-difluoro-5,5'-dimethoxydibenzyl ether, consider the following strategies:

  • Control stoichiometry: Use a minimal excess of this compound.

  • Slow addition: Add the benzyl bromide to the reaction mixture slowly and at a controlled temperature to prevent a localized high concentration of the reagent.

  • Choice of base: Use a non-nucleophilic base to deprotonate your substrate, which will not react with the benzyl bromide.

  • Anhydrous conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent the formation of 3-Fluoro-5-methoxybenzyl alcohol, which can then react to form the ether.

Q4: I am observing over-alkylation of my amine/alkoxide. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a common issue when the initially formed product is more nucleophilic than the starting material.[] To favor mono-alkylation:

  • Use a large excess of the nucleophile: This statistically favors the reaction of the benzyl bromide with the starting material.

  • Slow addition of the alkylating agent: Adding this compound slowly to the reaction mixture can help to control the reaction and minimize the formation of the di-alkylated product.

  • Protecting groups: In some cases, it may be necessary to use a protecting group strategy to block other reactive sites on the nucleophile.

  • Use of a phase-transfer catalyst: This can sometimes improve selectivity in biphasic reaction systems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive base. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of this compound.1. Use a freshly opened or properly stored base. Consider a stronger base if appropriate. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Extend the reaction time. 4. Verify the purity of the alkylating agent.
Formation of Dibenzyl Ether 1. Excess this compound. 2. Presence of moisture leading to alcohol formation. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.1 eq) of the benzyl bromide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Run the reaction at a lower temperature.
Over-alkylation of Nucleophile 1. The mono-alkylated product is more nucleophilic than the starting material. 2. High concentration of the alkylating agent.1. Use a large excess of the nucleophile (2-5 equivalents). 2. Add the this compound solution dropwise over an extended period.
Reaction Mixture Turns Dark 1. Decomposition of reagents or solvent at high temperatures. 2. Reaction with an incompatible solvent (e.g., DMF at high temperatures with certain bases).1. Lower the reaction temperature. 2. Choose a more stable solvent for the reaction conditions (e.g., acetonitrile, THF).
Product is Difficult to Purify 1. Presence of closely eluting impurities (e.g., dibenzyl ether). 2. Oily product that does not crystallize.1. Optimize the chromatography conditions (e.g., different solvent systems, gradient elution). Consider recrystallization if possible. 2. Attempt to form a salt of the product to induce crystallization. Use alternative purification techniques like preparative HPLC.

Experimental Protocols

General Protocol for N-Alkylation of a Heterocycle (e.g., Pyrazole)

This protocol provides a general procedure for the N-alkylation of a pyrazole derivative with this compound. Conditions may need to be optimized for different substrates.

Materials:

  • Pyrazole derivative (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add the pyrazole derivative.

  • Add anhydrous DMF or MeCN to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF or MeCN.

  • Add the this compound solution dropwise to the pyrazole anion solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Troubleshooting Workflow

Troubleshooting_Alkylation cluster_issues Identify Issue cluster_solutions_low_conversion Low Conversion Solutions cluster_solutions_side_products Side Product Solutions cluster_solutions_streaking Streaking Solutions Start Alkylation Reaction with This compound Check_TLC Analyze Reaction by TLC Start->Check_TLC Low_Conversion Low or No Conversion Check_TLC->Low_Conversion Incomplete Reaction Side_Products Multiple Spots (Side Products) Check_TLC->Side_Products Complex Mixture Streaking Streaking / Baseline Material Check_TLC->Streaking Polar Impurities Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Check_Base Check Base Activity Low_Conversion->Check_Base Check_Reagent Verify Reagent Purity Low_Conversion->Check_Reagent Optimize_Stoichiometry Optimize Stoichiometry Side_Products->Optimize_Stoichiometry Slow_Addition Slow Reagent Addition Side_Products->Slow_Addition Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Base Change Base Side_Products->Change_Base Aqueous_Workup Perform Aqueous Workup Streaking->Aqueous_Workup End Successful Product Isolation Increase_Time->End Increase_Temp->End Check_Base->End Check_Reagent->End Optimize_Stoichiometry->End Slow_Addition->End Lower_Temp->End Change_Base->End Purification Optimize Purification Aqueous_Workup->Purification Purification->End

Caption: Troubleshooting workflow for alkylation reactions.

References

Technical Support Center: Alkylation with 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control and avoid polyalkylation during reactions with 3-fluoro-5-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a common issue with this compound?

A1: Polyalkylation is the undesired formation of products where more than one benzyl group has been attached to the nucleophile. With nucleophiles like primary amines or phenols, after the first benzylation, the resulting secondary amine or ether can sometimes be more reactive than the starting material, leading to a second alkylation event. This is a common challenge in alkylation reactions.[1][2]

Q2: What are the primary factors that influence the selectivity between mono- and polyalkylation?

A2: The key factors that determine the extent of polyalkylation are:

  • Stoichiometry of Reactants: The molar ratio of the nucleophile to this compound is critical.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity.[3]

  • Concentration of the Alkylating Agent: A high concentration of this compound increases the likelihood of multiple alkylations.

  • Choice of Base and Solvent: The base and solvent system can significantly influence the reaction's outcome.[4][5][6]

Q3: How can I favor monoalkylation when using a primary amine as the nucleophile?

A3: To favor mono-N-alkylation, you can employ several strategies:

  • Use an excess of the primary amine.

  • Utilize a specific base like cesium carbonate, which has been shown to promote monoalkylation.[4][7][8]

  • Maintain a low reaction temperature.

  • Slowly add the this compound to the reaction mixture.

Q4: What is the recommended approach for the selective mono-O-alkylation of a phenol?

A4: For selective mono-O-alkylation of phenols, it is recommended to use a slight excess of the phenol, a mild base such as potassium carbonate, and a polar aprotic solvent like DMF.[9][10] Running the reaction at a moderate temperature and monitoring its progress closely can prevent the formation of undesired byproducts.

Q5: Can protecting groups be used to prevent polyalkylation?

A5: Yes, for nucleophiles with multiple reactive sites, such as diamines, using a protecting group is a very effective strategy. For instance, one of the amino groups can be protected with a tert-butoxycarbonyl (Boc) group, allowing for the selective alkylation of the unprotected amine. The Boc group can then be removed in a subsequent step.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Significant formation of dialkylated product - Stoichiometry is not optimal (too much benzyl bromide).- Reaction temperature is too high.- The mono-alkylated product is more nucleophilic.- High concentration of the alkylating agent.- Increase the molar excess of the nucleophile (amine or phenol) to 2-3 equivalents.- Lower the reaction temperature.- Add the this compound solution dropwise over an extended period using a syringe pump or a dropping funnel.[11]
Low conversion of the starting material - Insufficient amount or strength of the base.- Reaction temperature is too low.- Short reaction time.- Switch to a stronger, non-nucleophilic base if appropriate (e.g., cesium carbonate for amines).- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and monitor by TLC or LC-MS.
Formation of quaternary ammonium salt (with amines) - Excessive alkylation of the nitrogen atom.- This is a common outcome of uncontrolled polyalkylation of amines.[1] Employ the strategies for favoring monoalkylation, especially using a significant excess of the primary amine.
C-alkylation instead of O-alkylation (with phenols) - The choice of solvent can influence the site of alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[6]- Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.[6]

Data Presentation

The following tables summarize representative reaction conditions for achieving selective monoalkylation with substituted benzyl halides on amines and phenols. These conditions can be adapted for reactions with this compound.

Table 1: Conditions for Mono-N-Alkylation of Primary Amines with Benzyl Halides

Amine Substrate Benzyl Halide Base (equiv.) Solvent Temp. (°C) Time (h) Yield of Monoalkylated Product (%) Reference
p-MethoxybenzylamineBenzyl bromideCs₂CO₃ (1.0)DMFRT24High selectivity[4]
Aniline4-Bromobenzyl alcoholKOtBu (1.5)-1202473[12]
Aniline4-Methoxybenzyl alcoholKOtBu (1.5)-1202493[12]
Benzylaminen-Butyl bromideCsOH (3.0)DMFRT1289[13]

Table 2: Conditions for Mono-O-Alkylation of Phenols with Benzylating Agents

Phenol Substrate Benzylating Agent Base (equiv.) Solvent Temp. (°C) Time (h) Yield of Monoalkylated Product (%) Reference
PhenolBenzyl bromideK₂CO₃DMFRT-Good yield[9]
Substituted PhenolsBenzyl Methyl Carbonate- (Pd-catalyzed)Dioxane801588-97[14]
ResorcinolBenzyl chloride(Phase Transfer Catalyst)-90-100% selectivity[15]
PhenolDimethyl CarbonateK₂CO₃None140-180->95%[10]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

This protocol is a general procedure for the selective mono-N-alkylation of a primary amine using this compound, adapted from methodologies known to favor mono-substitution.[4][8]

Materials:

  • Primary amine (2.0 equiv.)

  • This compound (1.0 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous DMF.

  • Add cesium carbonate to the stirred solution.

  • In a separate flask, dissolve this compound in a small amount of anhydrous DMF.

  • Slowly add the solution of this compound to the amine solution dropwise over 1-2 hours at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-O-Alkylation of a Phenol

This protocol provides a general method for the selective mono-O-alkylation of a phenol with this compound.[9]

Materials:

  • Phenol (1.2 equiv.)

  • This compound (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Polyalkylation_Control cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Nucleophile Nucleophile Reaction_Mixture Alkylating_Agent 3-Fluoro-5-methoxybenzyl bromide Stoichiometry Stoichiometry (Excess Nucleophile) Monoalkylation Desired Monoalkylation Stoichiometry->Monoalkylation Polyalkylation Undesired Polyalkylation Stoichiometry->Polyalkylation Temperature Low Temperature Temperature->Monoalkylation Temperature->Polyalkylation Addition_Rate Slow Addition of Alkylating Agent Addition_Rate->Monoalkylation Addition_Rate->Polyalkylation Base_Solvent Appropriate Base & Solvent Base_Solvent->Monoalkylation Base_Solvent->Polyalkylation Reaction_Mixture->Monoalkylation Favorable Pathway Reaction_Mixture->Polyalkylation Unfavorable Pathway

Figure 1. A diagram illustrating the logical relationship between reaction conditions and the outcome of alkylation, showing how specific experimental controls favor the desired monoalkylation pathway over the undesired polyalkylation pathway.

References

Technical Support Center: Purification of Products from 3-Fluoro-5-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 3-Fluoro-5-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual this compound.

  • Hydrolysis Product: 3-Fluoro-5-methoxybenzyl alcohol, formed if moisture is present in the reaction.

  • Oxidation Product: 3-Fluoro-5-methoxybenzaldehyde, which can form from the corresponding alcohol.

  • Side-products from the Nucleophile: Depending on the specific reaction, byproducts from the nucleophile or base used can also be present.

  • Solvent and Reagents: Residual solvents and other reagents used in the reaction and workup.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Several methods can be employed, depending on the properties of your desired product:

  • Column Chromatography: This is a very effective method. This compound is a relatively nonpolar compound and will typically elute with nonpolar solvent systems (e.g., hexane/ethyl acetate mixtures).

  • Distillation: If your product is significantly less volatile than the benzyl bromide, vacuum distillation can be used.

  • Chemical Scavenging: Addition of a nucleophilic resin or a secondary amine (like triethylamine, which forms a water-soluble salt) can help remove residual benzyl bromide.

  • Recrystallization: If your product is a solid, recrystallization can be an effective way to separate it from the liquid benzyl bromide starting material.

Q3: My product appears to be contaminated with 3-Fluoro-5-methoxybenzyl alcohol. How can I remove it?

A3: The alcohol is more polar than the starting bromide and many ether or ester products.

  • Column Chromatography: A more polar solvent system will be required to elute the alcohol compared to the desired product (in many cases).

  • Aqueous Wash: Washing the organic layer with a dilute base (e.g., 5% NaOH) can help to deprotonate the alcohol and extract it into the aqueous phase. Be cautious if your product is base-sensitive.

  • Recrystallization: Different solubilities of the product and the alcohol in a given solvent system can allow for separation by recrystallization.

Q4: I am performing an ether synthesis with this compound and an alcohol. What is a general purification strategy?

A4: A typical workflow for purifying an ether product would be:

  • Aqueous Workup: Quench the reaction and wash the organic layer with water and brine. A wash with a dilute base (e.g., NaHCO3) can remove acidic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method. The ether product will likely have a polarity between the starting benzyl bromide and any alcohol byproduct. A gradient elution with a hexane/ethyl acetate system is a good starting point.

    • Recrystallization: If the ether is a solid, recrystallization from a suitable solvent can provide high purity.

Q5: For an ester synthesis using this compound and a carboxylic acid, what purification steps are recommended?

A5: The purification of esters often follows these steps:

  • Aqueous Workup: Wash the reaction mixture with a saturated solution of NaHCO3 or Na2CO3 to remove unreacted carboxylic acid. Follow with water and brine washes.

  • Drying and Concentration: Dry the organic layer and remove the solvent.

  • Purification:

    • Column Chromatography: Esters are typically purified using silica gel chromatography with a nonpolar eluent system.[1]

    • Recrystallization: If the ester is a solid, recrystallization is an excellent method for achieving high purity.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Multiple spots on TLC, close to the product Rf Co-eluting impurities, such as the starting benzyl bromide or the corresponding alcohol.Optimize the solvent system for column chromatography. Try a less polar system (e.g., higher hexane content) to better separate the nonpolar benzyl bromide, or a more polar system to retain the alcohol. Consider a different stationary phase (e.g., alumina).
Product is an oil and will not crystallize The product may be inherently an oil at room temperature, or it may be impure.Purify by column chromatography. If purity is high and it is still an oil, this is the natural state of the compound.
Low yield after purification Product loss during aqueous workup or column chromatography.Minimize the number of aqueous washes. Ensure the correct solvent polarity is used for column chromatography to avoid eluting the product too slowly or too quickly.
Product degradation on silica gel column The product may be sensitive to the acidic nature of silica gel.Use a neutral stationary phase like alumina, or deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
Reaction mixture turns dark or polymerizes Benzyl bromides can be unstable, especially at elevated temperatures or in the presence of certain metals or acids.Run the reaction at a lower temperature if possible. Ensure all glassware is clean and dry. Consider using a milder base.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is a general guideline for the purification of a neutral organic compound synthesized from this compound.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, create a slurry of silica gel in the initial, nonpolar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading the Sample: Once the silica gel has settled, carefully add the dissolved crude product to the top of the column.

  • Elution: Begin eluting with the nonpolar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Purification by Recrystallization

This protocol is a general guideline for the purification of a solid product.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. The cooling process can be further slowed by insulating the flask. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture wash Wash with H2O/Brine (Optional: NaHCO3) start->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization end Pure Product chromatography->end recrystallization->end

Caption: General workflow for purification of products from this compound reactions.

troubleshooting_logic start Impure Product after Initial Workup is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No recrystallize->column Unsuccessful success Pure Product recrystallize->success Successful column->success Successful failure Still Impure column->failure Unsuccessful optimize_column Optimize Chromatography Conditions (Solvent, Stationary Phase) failure->optimize_column optimize_column->column

Caption: Decision tree for troubleshooting the purification of products.

References

Managing lability of the benzylic bromide in 3-Fluoro-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the lability of 3-Fluoro-5-methoxybenzyl bromide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the lability of this compound?

A1: The lability of this compound stems from the benzylic bromide functional group. The C-Br bond at the benzylic position is susceptible to cleavage, forming a resonance-stabilized benzylic carbocation. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring can influence the stability of this intermediate and the overall reactivity of the molecule. Factors such as exposure to moisture, high temperatures, and nucleophiles can accelerate its degradation.

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure the stability and reactivity of this compound, it is crucial to store it under appropriate conditions.[1] It should be kept in a tightly sealed container, protected from light and moisture.[1] Storage in a cool, dry, and well-ventilated area, away from incompatible materials, is recommended. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What are the visible signs of decomposition of this compound?

A3: Decomposition of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., turning yellow or brown).[1] The presence of a pungent odor may suggest the formation of hydrogen bromide (HBr) gas due to hydrolysis.[1] If the compound is used in a reaction and leads to unexpectedly low yields or the formation of multiple side products, this could also be an indication of degradation of the starting material.[1]

Q4: What are some common incompatible materials to avoid with this compound?

A4: this compound is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and metals.[1] Contact with water can lead to hydrolysis, forming 3-fluoro-5-methoxybenzyl alcohol and hydrobromic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Alkylation Reactions
Possible Cause Recommended Action
Degraded Reagent Confirm the purity of this compound using analytical methods such as NMR or GC-MS. If degradation is observed, use a fresh batch of the reagent. Ensure the reagent has been stored under the recommended conditions (cool, dry, inert atmosphere).[1]
Presence of Moisture Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents for the reaction. Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture which can cause hydrolysis.[1]
Incorrect Base or Reaction Conditions The choice of base is critical. For O-alkylation or N-alkylation, a non-nucleophilic base may be required to prevent side reactions. Optimize the reaction temperature; some reactions may require cooling to prevent decomposition, while others may need heating to proceed at a reasonable rate.
Side Reactions The electron-rich nature of the aromatic ring due to the methoxy group can sometimes lead to undesired side reactions. Consider using a less polar solvent to potentially reduce the rate of SN1-type side reactions.
Issue 2: Formation of Multiple Side Products
Possible Cause Recommended Action
Over-alkylation If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure mono-alkylation. Alternatively, adjust the stoichiometry of the reactants, using a slight excess of the nucleophile.
Elimination Reactions If the reaction conditions are too harsh (e.g., high temperature, strong bulky base), elimination to form a stilbene-type dimer could occur. Use milder reaction conditions.
Hydrolysis Product The presence of 3-fluoro-5-methoxybenzyl alcohol as a byproduct indicates hydrolysis of the starting material. Rigorously exclude water from the reaction system.
Reaction with Solvent Some solvents, particularly nucleophilic ones like alcohols, can react with the benzyl bromide. Choose a non-reactive, anhydrous solvent such as THF, DMF, or acetonitrile.
Issue 3: Difficulty in Purifying the Product from Excess Benzyl Bromide
Possible Cause Recommended Action
Co-elution in Chromatography This compound is relatively non-polar. If the product has a similar polarity, separation by column chromatography can be challenging. Try using a less polar eluent system (e.g., higher hexane content in a hexane/ethyl acetate mixture) to increase separation.[2]
Residual Reagent in Product After the reaction is complete, quench the excess this compound. This can be done by adding a nucleophilic scavenger.

Experimental Protocols

Protocol 1: Quenching Excess this compound

This protocol describes a method to remove unreacted this compound from a reaction mixture.

Materials:

  • Reaction mixture containing excess this compound

  • Triethylamine (Et₃N) or Thiourea

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of a quenching agent. Options include:

    • Triethylamine: Add 1.5-2.0 equivalents (relative to the initial amount of benzyl bromide) of triethylamine. Stir for 30 minutes. The resulting benzyltriethylammonium bromide salt is water-soluble and can be removed during aqueous workup.[3]

    • Thiourea: Add 1.5 equivalents of thiourea. Stir for 1-2 hours. This forms a water-soluble isothiouronium salt.[3]

  • Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any acidic byproducts).

    • Water.

    • Brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to obtain the crude product, which can then be further purified.

Protocol 2: General Procedure for N-Alkylation using this compound

This protocol provides a general method for the N-alkylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground and dried

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the amine substrate (1.0 eq) and anhydrous DMF or MeCN.

  • Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

degradation_pathway A This compound B Benzylic Carbocation (Resonance Stabilized) A->B Lability (Moisture, Heat) E Elimination Products A->E Strong Base / Heat C 3-Fluoro-5-methoxybenzyl alcohol B->C + H2O (Hydrolysis) D Side Products (e.g., Ethers from solvent) B->D + Nucleophilic Solvent

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Low Reaction Yield check_reagent Check Reagent Purity (NMR, GC-MS) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Use Fresh Reagent check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Anhydrous? Inert?) reagent_ok->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Dry Glassware/Solvents, Use Inert Atmosphere check_conditions->conditions_bad No optimize Optimize Temperature and Base conditions_ok->optimize

Caption: Troubleshooting workflow for low reaction yield.

References

Byproduct formation and removal in 3-Fluoro-5-methoxybenzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methoxybenzyl bromide. The information is designed to help overcome common challenges related to byproduct formation and removal during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient radical initiation.

  • Degradation of Product: The desired product, a benzyl bromide, is reactive and can be susceptible to degradation, especially if exposed to moisture or high temperatures for extended periods.

  • Suboptimal Reagent Quality: The quality of N-Bromosuccinimide (NBS) can vary between suppliers and even batches. Impurities such as excess bromine or HBr can lead to side reactions.[1]

  • Inefficient Radical Initiation: The radical initiator (e.g., AIBN or benzoyl peroxide) may have decomposed or been used in an insufficient amount. The light source for photo-initiation might not be of the appropriate wavelength or intensity.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material, 3-Fluoro-5-methoxytoluene.

  • Control of Reaction Conditions: Maintain the reaction temperature as specified in the protocol. For photo-initiated reactions, ensure the light source is positioned optimally.

  • Reagent Quality Control: Use freshly recrystallized NBS to minimize impurities.

  • Initiator Optimization: Ensure the radical initiator is fresh and used in the correct stoichiometric amount. If using a light source, ensure its output is consistent.

Issue 2: Presence of Multiple Brominated Byproducts

Possible Causes:

  • Over-bromination: The primary cause is the reaction of the desired monobrominated product with the brominating agent to form di- and even tri-brominated species. This is a common issue in benzylic bromination.[1]

  • Ring Bromination: The presence of an electron-donating methoxy group on the aromatic ring can activate the ring towards electrophilic substitution, leading to bromination on the aromatic ring itself, especially if free bromine is present in high concentrations.

Solutions:

  • Stoichiometry Control: Use a controlled amount of NBS (typically 1.0 to 1.1 equivalents) to favor monobromination.

  • Slow Addition of Reagents: In some setups, slow addition of NBS can help maintain a low concentration of the brominating species, reducing the likelihood of over-bromination.

  • Use of Radical Initiators: Employing a radical initiator (like AIBN or benzoyl peroxide) and a non-polar solvent (like carbon tetrachloride or cyclohexane) favors the free-radical pathway on the benzylic position over electrophilic ring substitution.

Issue 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Similar Physical Properties of Byproducts: The boiling points and polarities of the desired product and its over-brominated or isomeric byproducts can be very similar, making separation by distillation or standard column chromatography challenging.

  • Presence of Unreacted Starting Material: Incomplete reaction will leave unreacted 3-Fluoro-5-methoxytoluene, which may be difficult to separate from the product.

  • Formation of Succinimide Byproduct: The reaction with NBS produces succinimide, which needs to be effectively removed.

Solutions:

  • Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing with water will remove the bulk of the water-soluble succinimide. A wash with a mild base (e.g., sodium bicarbonate solution) can neutralize any acidic byproducts like HBr.

  • Column Chromatography: Careful column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary for achieving high purity. Monitoring fractions by TLC is crucial.

  • Recrystallization: If the product is a solid at room temperature or can be solidified from a suitable solvent, recrystallization can be an effective purification method.

  • Quenching Excess Reagents: Adding a quenching agent like triethylamine at the end of the reaction can react with any remaining benzyl bromide, forming a water-soluble ammonium salt that can be easily removed during the aqueous work-up.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically formed through over-bromination and, to a lesser extent, ring bromination. These include:

  • 3-Fluoro-5-methoxybenzylidene bromide (dibromo byproduct)

  • 3-Fluoro-5-methoxybenzotribromide (tribromo byproduct)

  • Brominated aromatic ring isomers of the starting material or product.

  • Unreacted 3-Fluoro-5-methoxytoluene.

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize the formation of 3-Fluoro-5-methoxybenzylidene bromide, you should carefully control the stoichiometry of N-Bromosuccinimide (NBS), using only a slight excess (e.g., 1.05 equivalents). Additionally, ensuring a gradual and controlled reaction by maintaining a consistent temperature and efficient stirring can prevent localized high concentrations of brominating radicals that lead to over-bromination. Monitoring the reaction closely and stopping it once the starting material is consumed is also critical.

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components of the reaction mixture, including the starting material, desired product, and various brominated byproducts. The mass spectra will help in confirming the structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the product and any significant impurities present after initial purification. The chemical shifts and coupling patterns of the benzylic protons and aromatic protons can help identify the different brominated species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture and the purified product.

Q4: Is a radical initiator always necessary for this reaction?

A4: While benzylic bromination can be initiated by heat or UV light, the use of a chemical radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is highly recommended.[3] These initiators allow the reaction to proceed at a lower and more controlled temperature, which can improve the selectivity for the desired monobrominated product and reduce the formation of thermal degradation byproducts.

Q5: What is the role of the solvent in this reaction?

A5: The solvent plays a crucial role in the selectivity of the bromination. Non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are traditionally used for Wohl-Ziegler reactions because they favor the radical pathway and do not promote ionic side reactions like ring bromination.[4] Due to the toxicity of CCl₄, alternative solvents like cyclohexane or acetonitrile are often employed.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical synthesis of this compound, illustrating the impact of purification methods on product purity.

AnalyteCrude Reaction Mixture (%)After Aqueous Work-up (%)After Column Chromatography (%)
This compound7580>98
3-Fluoro-5-methoxytoluene1010<1
3-Fluoro-5-methoxybenzylidene bromide128<1
Other Impurities32<0.5

Experimental Protocols

Synthesis of this compound (Wohl-Ziegler Bromination)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-5-methoxytoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Solvent Addition: Add a non-polar solvent such as cyclohexane or acetonitrile to the flask.

  • Reaction Initiation: Heat the reaction mixture to reflux (the boiling point of the solvent) and irradiate with a UV lamp (if necessary to initiate the reaction).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Byproduct_Formation_Pathway 3-Fluoro-5-methoxytoluene 3-Fluoro-5-methoxytoluene 3-Fluoro-5-methoxybenzyl_radical 3-Fluoro-5-methoxybenzyl_radical 3-Fluoro-5-methoxytoluene->3-Fluoro-5-methoxybenzyl_radical Radical Initiation (AIBN/Heat) Ring_bromination_byproduct Ring_bromination_byproduct 3-Fluoro-5-methoxytoluene->Ring_bromination_byproduct Electrophilic Attack (excess Br2) 3-Fluoro-5-methoxybenzyl_bromide 3-Fluoro-5-methoxybenzyl_bromide 3-Fluoro-5-methoxybenzyl_radical->3-Fluoro-5-methoxybenzyl_bromide Propagation (NBS) Dibromo_byproduct Dibromo_byproduct 3-Fluoro-5-methoxybenzyl_bromide->Dibromo_byproduct Over-bromination

Caption: Byproduct formation pathways in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (GC-MS, TLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check initiator/light source incomplete_reaction->optimize_conditions Yes optimize_stoichiometry Optimize Stoichiometry: - Use 1.05 eq. NBS - Slow addition of NBS byproducts->optimize_stoichiometry Yes purification_issue Difficulty in Purification? byproducts->purification_issue No optimize_conditions->check_reaction optimize_stoichiometry->check_reaction optimize_purification Optimize Purification: - Adjust chromatography solvent system - Consider recrystallization purification_issue->optimize_purification Yes success High Purity Product purification_issue->success No optimize_purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Improving solubility of 3-Fluoro-5-methoxybenzyl bromide for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on overcoming the solubility challenges of 3-Fluoro-5-methoxybenzyl bromide in aqueous reaction environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: Why is poor solubility a problem for my aqueous reaction?

A2: Poor solubility is a major obstacle in pharmaceutical and chemical research for several reasons. For a reaction to occur efficiently, the reactants must be able to interact at a molecular level. When a compound like this compound is insoluble, it remains in a separate phase, drastically reducing the surface area available for reaction with water-soluble reagents. This leads to very slow or incomplete reactions, low yields, and difficulty in reproducing results. Any drug must be in a solution form at the site of absorption to be effective[2][3].

Q3: What are the primary methods to improve the solubility of a hydrophobic compound like this for an aqueous reaction?

A3: Several techniques can be employed to enhance the solubility or effective reactivity of poorly water-soluble compounds.[2][3][4] The most common strategies include:

  • Co-solvency : The addition of a water-miscible organic solvent.[5][6][7]

  • Phase-Transfer Catalysis (PTC) : Using a catalyst to transport a reactant across the interface of two immiscible phases (e.g., organic and aqueous).[8][9]

  • Micellar Solubilization (Surfactants) : Employing surfactants that form micelles to encapsulate the hydrophobic compound.[4][5]

  • Inclusion Complexation : Using host molecules like cyclodextrins to form a water-soluble complex with the compound.[2][10]

The selection of the best method depends on the specific reaction conditions, the nature of the other reactants, and the desired final product.[2]

Troubleshooting Guide: Aqueous Reactions with this compound

Observed Problem Potential Cause Recommended Solution(s)
Reaction is very slow, incomplete, or fails to start. Poor Solubility: The this compound is not sufficiently dissolved in the aqueous phase to react with the water-soluble nucleophile/reagent.1. Introduce a Co-solvent: Add a water-miscible solvent like THF, ethanol, or DMSO to create a homogeneous solution. 2. Use a Phase-Transfer Catalyst: If using an ionic, water-soluble nucleophile, a PTC like a quaternary ammonium salt can shuttle the nucleophile into an organic phase (or the micro-environment of the bromide) to facilitate the reaction.[8][11] 3. Form an Inclusion Complex: Pre-mix the bromide with a cyclodextrin derivative to form a water-soluble complex before adding other reagents.[10]
Two distinct liquid layers are visible in the reaction flask. Immiscibility: The this compound (if liquid at reaction temp.) or its organic solvent is immiscible with the aqueous phase. This severely limits the interfacial area where the reaction can occur.1. Increase Agitation: Vigorous stirring can create a fine emulsion, increasing the surface area between the two phases, which is critical for some PTC reactions.[11][12] 2. Add a Surfactant: A surfactant can help to emulsify the mixture and/or form micelles that carry the bromide into the aqueous phase.[5] 3. Switch to a Co-solvent System: Use a sufficient amount of a co-solvent to merge the two phases into a single, homogeneous phase.
Reaction results are inconsistent and not reproducible. Variable Mass Transfer: In a heterogeneous system, the reaction rate is highly dependent on physical factors like stirring speed and droplet size, which can be difficult to control precisely.1. Homogenize the System: Convert the reaction to a single phase using a co-solvent system for more predictable kinetics.[7] 2. Optimize PTC Conditions: If using PTC, standardize the stirring rate, catalyst concentration, and temperature to ensure consistent mass transfer and reaction rates.[12]
Undissolved solid material (the bromide) is present. Low Aqueous Solubility: The compound's solubility limit in the chosen solvent system has been exceeded.1. Increase Co-solvent Ratio: Add more of the organic co-solvent to the mixture. 2. Utilize Cyclodextrins: These are specifically designed to encapsulate nonpolar molecules and bring them into aqueous solution.[2][10][13] 3. Gentle Heating: If the reactants and products are thermally stable, increasing the temperature can sometimes improve solubility.

Comparison of Solubilization Techniques

Technique Mechanism of Action Advantages Considerations & Potential Disadvantages
Co-solvency A water-miscible organic solvent is added to reduce the polarity of the aqueous medium, decreasing the interfacial tension and increasing the solubility of the hydrophobic solute.[5][7]Simple to implement; effective for many compounds; can create a truly homogeneous system.The organic solvent may affect reaction kinetics or participate in side reactions; can complicate product purification; potential toxicity of some solvents.[7]
Phase-Transfer Catalysis (PTC) A catalyst (e.g., quaternary ammonium salt) transports an ionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[8][9]Avoids the need for expensive or hazardous anhydrous solvents; can accelerate reaction rates significantly; often uses water, a green solvent.[8]Only applicable for reactions involving an ionic species; catalyst may need to be separated from the product; reaction rate can be sensitive to agitation speed.[12]
Micellar Solubilization Surfactant molecules self-assemble into micelles above a critical concentration. The hydrophobic cores of these micelles encapsulate the insoluble compound, while the hydrophilic shells allow the micelle to dissolve in water.[4][5]Can significantly increase apparent solubility; a wide variety of surfactants are available.The presence of surfactants can complicate product isolation; the reaction may be confined to the micellar environment, which could alter kinetics.
Inclusion Complexation A host molecule (typically a cyclodextrin) has a hydrophobic inner cavity and a hydrophilic exterior. The insoluble "guest" molecule is encapsulated in the cavity, forming a water-soluble host-guest complex.[2][14][15]High efficiency for molecules of the correct size and shape[10]; cyclodextrins are often biocompatible and non-toxic[10]; protects the guest molecule from the bulk environment.[10]Stoichiometry is fixed (often 1:1), which may limit the total amount of solubilized compound; cyclodextrins can be expensive; complex formation is an equilibrium process.

Experimental Protocol: Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol provides a general methodology for reacting this compound with an aqueous solution of a sodium salt nucleophile (Na-Nu).

Materials:

  • This compound

  • Sodium salt of the desired nucleophile (e.g., Sodium Azide, Sodium Cyanide)

  • Toluene or Dichloromethane (organic solvent)

  • Deionized Water

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Hexadecyltributylphosphonium bromide[8]

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard glassware for workup and extraction

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the organic solvent (e.g., Toluene, 3-5 mL per mmol of bromide). Begin vigorous stirring.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the sodium salt nucleophile (1.2-1.5 eq) in deionized water (3-5 mL per mmol of bromide).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.10 eq) to the flask containing the bromide and organic solvent.

  • Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.

  • Heating and Monitoring: Heat the biphasic mixture to the desired reaction temperature (e.g., 50-80 °C) with vigorous stirring. The high agitation is crucial to maximize the interfacial surface area for the catalyst to work effectively.[11] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine to remove the catalyst and any remaining water-soluble species.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.

  • Purification: Purify the product as necessary, typically by column chromatography or recrystallization.

Safety Precautions: this compound is a lachrymator and corrosive.[16] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Some nucleophiles (e.g., sodium cyanide) are highly toxic and require specific handling procedures.

Visualization of Method Selection

The following workflow provides a logical path for selecting an appropriate solubilization strategy for your specific experimental needs.

G start Start: Reaction with This compound in an aqueous system q1 Is the reacting nucleophile/ reagent an inorganic salt? start->q1 ptc Use Phase-Transfer Catalysis (PTC) q1->ptc  Yes q2 Is a fully homogeneous system required? q1->q2  No cosolvent Use a Co-solvent (e.g., THF, Ethanol, DMSO) q2->cosolvent  Yes q3 Are co-solvents and PTC catalysts undesirable (e.g., for biocompatibility)? q2->q3  No emulsion Attempt reaction in a well-stirred biphasic system (emulsion) q3->emulsion  No cyclodextrin Use Cyclodextrin Complexation q3->cyclodextrin  Yes surfactant Use Surfactant / Micellar Solubilization emulsion->surfactant If emulsion is insufficient

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methoxybenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions for this compound?

A1: Based on its structure as a benzylic bromide, the most common and efficient reactions are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Additionally, nucleophilic substitution reactions, including etherification, are frequently employed, sometimes facilitated by phase-transfer catalysts or Lewis acids.

Q2: How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

A2: The fluorine and methoxy substituents have opposing electronic effects. The methoxy group is electron-donating through resonance, which can make the benzylic carbon slightly less electrophilic. The fluorine atom is electron-withdrawing by induction. In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, these electronic factors can influence the rate of oxidative addition to the palladium(0) catalyst. For electron-rich systems, more electron-rich and bulky phosphine ligands are often required to promote this step effectively.

Q3: What are the key considerations for selecting a catalyst system for a Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura couplings of benzylic bromides, catalyst selection is crucial. A typical system includes a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Bulky, electron-rich monophosphine ligands like JohnPhos, SPhos, or XPhos are often effective for promoting the oxidative addition of the benzyl bromide. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, toluene, 2-MeTHF) can also significantly impact the reaction yield and should be screened for optimal results.

Q4: For a Buchwald-Hartwig amination, what factors are critical for success when using this compound?

A4: Key factors include the choice of palladium precatalyst and ligand, the base, and the solvent. For benzylic bromides, bulky biarylphosphine ligands are generally preferred. The choice of base is critical; strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but if the coupling partner has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures. Anhydrous, degassed solvents such as toluene or dioxane are essential for reproducible outcomes.

Q5: Can I perform a direct etherification with this compound? What catalysts are suitable?

A5: Yes, direct etherification via nucleophilic substitution with an alcohol is a common reaction. This is often performed under basic conditions (e.g., NaH, K₂CO₃) to deprotonate the alcohol. For less reactive alcohols or to improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed in a biphasic system. Alternatively, Lewis acid catalysts, such as iron(III) triflate, have been shown to promote the etherification of benzylic alcohols, a reaction that could be adapted for the corresponding bromides.

Troubleshooting Guides

Scenario 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Potential Cause Troubleshooting Step
Inefficient Oxidative Addition The electron-donating methoxy group may slightly deactivate the benzyl bromide towards oxidative addition. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, or a Buchwald ligand) to facilitate this step.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst. Use a fresh bottle of palladium catalyst and ligand.
Incorrect Base or Solvent The choice of base and solvent is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like toluene, dioxane, or 2-MeTHF should also be evaluated. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.
Boronic Acid Decomposition Boronic acids can be unstable and undergo protodeboronation. Consider converting the boronic acid to a more stable trifluoroborate salt or a boronate ester (e.g., pinacol ester).[1][2]
Homocoupling Side Reaction Homocoupling of the benzyl bromide (Wurtz coupling) or the boronic acid can be a significant side reaction. This is often promoted by higher temperatures or incorrect catalyst/ligand ratios. Try lowering the reaction temperature and optimizing the catalyst loading.
Scenario 2: Unsuccessful Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst Inhibition or Deactivation Ensure the amine starting material is pure. Certain functional groups can act as catalyst poisons. Use of a pre-catalyst can sometimes give cleaner formation of the active catalytic species.
Base Incompatibility Strong bases like NaOtBu can be incompatible with certain functional groups on your coupling partners (e.g., esters).[3] If this is suspected, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature if necessary.
Poor Ligand Choice The ligand is crucial for facilitating both oxidative addition and reductive elimination. For benzylic bromides, bulky, electron-rich biarylphosphine ligands are generally preferred. A screening of different ligands (e.g., XPhos, DavePhos, tBuXPhos) is recommended.
Side Reactions Hydrodehalogenation (reduction of the bromide to a methyl group) can occur, especially at higher temperatures. This can be minimized by optimizing the reaction time and temperature.
Scenario 3: Inefficient Nucleophilic Substitution/Etherification
Potential Cause Troubleshooting Step
Insufficient Nucleophile Activation Ensure complete deprotonation of the alcohol or other nucleophile. If using a base like K₂CO₃, ensure it is finely powdered and dry. For less acidic nucleophiles, a stronger base like NaH may be required.
Low Reaction Rate Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic solvent system (e.g., toluene/water). This can significantly accelerate the reaction rate by transporting the nucleophile into the organic phase.
Solvent Effects The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate Sₙ2 reactions.
Elimination Side Reaction Although less common for benzylic systems compared to alkyl halides, elimination to form a stilbene derivative is a potential side reaction, especially with sterically hindered or strong bases. Use a non-hindered base if this is observed.

Catalyst and Condition Selection Tables

The following tables summarize general starting conditions for common reactions with benzylic bromides, which can be adapted for this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂JohnPhosK₂CO₃DMF80-120 (Microwave)
PdCl₂(dppf)(dppf)Cs₂CO₃THF/H₂O70-90
Pd₂(dba)₃SPhosK₃PO₄2-MeTHFRoom Temp - 80
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O80-100

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Benzylic Bromides

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
[Pd(allyl)Cl]₂BippyPhosKOPhToluene80-110
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120
DavePhos Pd G4(DavePhos)NaOtBuToluene100-120

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (N-Alkylation of a Pyrazole)

This protocol is adapted from a procedure described in patent US11976075B2 for the synthesis of a pyrazole derivative using this compound.

  • To a stirred solution of the pyrazole starting material (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add this compound (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexanes) to afford the desired N-benzylated pyrazole.

Visualizations

Experimental_Workflow_Catalyst_Screening cluster_prep Preparation cluster_screening Catalyst System Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization start Define Reaction: This compound + Coupling Partner reagents Prepare Reagents: - Substrate (pure) - Coupling Partner - Anhydrous, degassed solvents start->reagents pd_source Select Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagents->pd_source reaction Run Parallel Reactions (Varying catalyst, ligand, base, solvent) reagents->reaction ligand Select Ligand (e.g., XPhos, SPhos, PPh₃) base Select Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃) solvent Select Solvent (e.g., Toluene, DMF, Dioxane) analysis Analyze Results (LC-MS, GC-MS, NMR) Determine Yield & Purity reaction->analysis optimize Optimize Conditions: - Temperature - Concentration - Reaction Time analysis->optimize scale_up Scale-up Reaction optimize->scale_up

Caption: Workflow for Catalyst System Screening.

Troubleshooting_Decision_Tree cluster_pd cluster_subst start Low Yield or No Reaction q1 Is it a Pd-catalyzed cross-coupling reaction? start->q1 q2 Have you checked for catalyst deactivation? q1->q2 Yes q5 Is it a nucleophilic substitution reaction? q1->q5 No ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is oxidative addition likely the slow step? ans2_yes->q3 sol2 Use fresh, degassed reagents. Ensure inert atmosphere. ans2_no->sol2 sol3 Use bulkier, more electron-rich ligand. q3->sol3 Yes q4 Are side products (e.g., homocoupling) observed? q3->q4 No sol4 Optimize temperature and catalyst loading. q4->sol4 Yes ans5_yes Yes q5->ans5_yes ans5_no No q5->ans5_no q6 Is the nucleophile strong enough? ans5_yes->q6 sol6 Use a stronger base or activate the nucleophile. q6->sol6 No q7 Is the reaction rate slow? q6->q7 Yes sol7 Use a polar aprotic solvent or a Phase-Transfer Catalyst. q7->sol7 Yes

Caption: Decision Tree for Troubleshooting Low Yields.

References

Troubleshooting guide for incomplete 3-Fluoro-5-methoxybenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the benzylic bromination of 3-fluoro-5-methoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of 3-fluoro-5-methoxytoluene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, with either a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation (e.g., using a UV lamp).

Q2: What are the main challenges in this specific benzylic bromination?

A2: The primary challenges stem from the electronic properties of the substituents on the aromatic ring. The methoxy group is strongly activating and ortho-, para-directing, which can lead to competitive electrophilic aromatic substitution on the ring as a side reaction. The fluorine atom is weakly deactivating but also ortho-, para-directing. The interplay of these effects can influence the reaction's selectivity and yield. Over-bromination to form the dibrominated product is another common issue.

Q3: How can I minimize the formation of side products?

A3: To minimize side products, it is crucial to control the reaction conditions carefully. Using a non-polar solvent can disfavor the ionic pathway of electrophilic aromatic substitution. Slow, portion-wise addition of NBS can help maintain a low concentration of bromine, reducing the likelihood of both ring bromination and over-bromination. Employing a radical initiator or light helps to favor the desired free-radical pathway at the benzylic position.

Q4: What is the recommended work-up and purification procedure?

A4: After the reaction is complete, the succinimide byproduct is typically removed by filtration. The filtrate is then washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any remaining bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography on silica gel or by recrystallization to separate the desired monobrominated product from unreacted starting material and any side products.

Troubleshooting Guide for Incomplete Reactions

An incomplete reaction in the synthesis of this compound is a common issue that can be attributed to several factors. This guide provides a structured approach to identifying and resolving the root cause of low conversion of the 3-fluoro-5-methoxytoluene starting material.

Problem: Low Conversion of Starting Material

This is often observed through analysis of the crude reaction mixture by techniques such as TLC, GC-MS, or NMR, showing a significant amount of unreacted 3-fluoro-5-methoxytoluene.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Incomplete Reaction: Low Conversion of Starting Material Initiator Check Radical Initiator (AIBN/Light Source) Start->Initiator NBS_Quality Verify NBS Quality and Stoichiometry Start->NBS_Quality Reaction_Conditions Evaluate Reaction Conditions (Solvent, Temperature) Start->Reaction_Conditions Inhibitors Consider Presence of Radical Inhibitors Start->Inhibitors AIBN_Action Use fresh AIBN or increase its amount. Ensure proper functioning of the light source. Initiator->AIBN_Action NBS_Action Use fresh, recrystallized NBS. Ensure accurate weighing and stoichiometry (typically 1.0-1.2 equivalents). NBS_Quality->NBS_Action Conditions_Action Ensure solvent is anhydrous. Optimize temperature for initiation (reflux for AIBN, appropriate wavelength for light). Reaction_Conditions->Conditions_Action Inhibitors_Action Purify starting material and solvent to remove inhibitors (e.g., phenols, oxygen). Inhibitors->Inhibitors_Action Resolution Reaction should proceed to completion. AIBN_Action->Resolution NBS_Action->Resolution Conditions_Action->Resolution Inhibitors_Action->Resolution

Caption: Troubleshooting workflow for low conversion in the synthesis of this compound.

Potential Causes and Solutions in Detail
Potential Cause Recommended Actions & Explanations
1. Ineffective Radical Initiation AIBN: The radical initiator AIBN has a finite shelf life and can decompose over time. Use a fresh batch of AIBN for the reaction. Ensure the reaction temperature is appropriate for the decomposition of AIBN to generate radicals (typically around 80 °C for AIBN in solvents like carbon tetrachloride or acetonitrile). Photochemical Initiation: If using a light source (e.g., UV lamp), ensure it is functioning correctly and emitting at the appropriate wavelength to initiate the reaction. The distance of the light source from the reaction vessel can also be critical.
2. Poor Quality or Insufficient NBS N-Bromosuccinimide can degrade, especially if exposed to moisture, leading to lower reactivity. It is recommended to use freshly opened or recrystallized NBS. Ensure that the stoichiometry of NBS to the starting material is correct; typically, a slight excess (1.0 to 1.2 equivalents) is used to drive the reaction to completion.
3. Inappropriate Reaction Conditions Solvent: The choice of solvent is critical. While carbon tetrachloride has been traditionally used, safer alternatives like acetonitrile are also effective. Ensure the solvent is anhydrous, as water can react with NBS and the product. Temperature: The reaction temperature needs to be high enough to initiate the radical chain reaction but not so high as to promote side reactions. For AIBN-initiated reactions, refluxing in a suitable solvent is common.
4. Presence of Radical Inhibitors Radical chain reactions are sensitive to the presence of inhibitors. Trace amounts of impurities in the starting material or solvent, such as phenols or even dissolved oxygen, can quench the radical intermediates and stall the reaction. Degassing the solvent and purifying the starting material (e.g., by distillation) can help to remove these inhibitors.

Signaling Pathway of Benzylic Bromination

The synthesis of this compound proceeds through a well-established free-radical chain reaction mechanism. Understanding this pathway is crucial for troubleshooting, as issues can arise at any stage of the process.

Benzylic_Bromination_Pathway cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Radical Initiator (AIBN or Light) NBS N-Bromosuccinimide (NBS) Initiator->NBS Decomposes/Activates Br_radical Bromine Radical (Br•) NBS->Br_radical Generates Br2 Bromine (Br2) NBS->Br2 Generates Starting_Material 3-Fluoro-5-methoxytoluene Br_radical->Starting_Material Abstracts H• Benzylic_Radical Benzylic Radical Starting_Material->Benzylic_Radical HBr Hydrogen Bromide (HBr) Starting_Material->HBr Byproduct Benzylic_Radical->Br2 Reacts with Product This compound Product->Br_radical Regenerates HBr->NBS Reacts with Br2->Product Termination_Products Non-radical Products Br_radical_2 Br• Br_radical_2->Termination_Products Br_radical_2->Br_radical_2 Combine Benzylic_Radical_2 Benzylic Radical Br_radical_2->Benzylic_Radical_2 Combine Benzylic_Radical_2->Termination_Products Benzylic_Radical_2->Benzylic_Radical_2 Combine

Caption: The free-radical chain mechanism for the benzylic bromination of 3-fluoro-5-methoxytoluene.

By systematically addressing these potential issues, researchers can improve the yield and purity of this compound in their synthetic endeavors.

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Fluoro-5-methoxybenzyl bromide by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. 3-Fluoro-5-methoxybenzyl bromide is a key building block in the development of various novel compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity. This makes it particularly valuable for identifying and quantifying unknown impurities. For routine quality control, however, chromatographic methods like GC-MS and HPLC are often employed due to their high sensitivity and throughput. This guide will delve into the practical application of these techniques for the quality control of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

While a publicly available, experimentally verified NMR spectrum for this compound (CAS: 914637-29-9) is not readily accessible, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. These predictions are invaluable for the initial identification of the main compound and potential impurities.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~6.8-7.0 ppm (m, 3H, Ar-H): The three aromatic protons will appear as a complex multiplet due to splitting by each other and by the fluorine atom.

  • δ ~4.45 ppm (s, 2H, -CH₂Br): The benzylic protons will appear as a singlet.

  • δ ~3.80 ppm (s, 3H, -OCH₃): The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~163 ppm (d, J ≈ 245 Hz, C-F): The carbon directly attached to the fluorine will show a large coupling constant.

  • δ ~160 ppm (s, C-OCH₃): The carbon attached to the methoxy group.

  • δ ~140 ppm (d, J ≈ 8 Hz, C-CH₂Br): The aromatic carbon attached to the bromomethyl group will show a smaller coupling to fluorine.

  • δ ~115 ppm (d, J ≈ 22 Hz, Ar-C): Aromatic carbon ortho to the fluorine.

  • δ ~112 ppm (d, J ≈ 2 Hz, Ar-C): Aromatic carbon para to the fluorine.

  • δ ~105 ppm (d, J ≈ 25 Hz, Ar-C): Aromatic carbon ortho to the fluorine and meta to the methoxy group.

  • δ ~55.5 ppm (s, -OCH₃): The methoxy carbon.

  • δ ~32 ppm (s, -CH₂Br): The benzylic carbon.

Common Impurities and Their Spectroscopic Signatures

During the synthesis and storage of this compound, two common impurities may arise:

  • 3-Fluoro-5-methoxybenzyl alcohol: Formed by hydrolysis of the benzyl bromide.

    • ¹H NMR: The -CH₂Br singlet at ~4.45 ppm would be replaced by a -CH₂OH singlet at ~4.6 ppm, and a broad singlet for the -OH proton would appear.

    • ¹³C NMR: The -CH₂Br carbon at ~32 ppm would be shifted upfield to ~64 ppm for the -CH₂OH carbon.

  • 3-Fluoro-5-methoxybenzaldehyde: Formed by oxidation of the benzyl bromide or the corresponding alcohol.

    • ¹H NMR: The appearance of a characteristic aldehyde proton singlet (-CHO) at ~9.9 ppm. The aromatic region would also show shifts corresponding to the electron-withdrawing aldehyde group.

    • ¹³C NMR: A downfield signal for the aldehyde carbonyl carbon (-CHO) would be observed around ~192 ppm.

Comparative Analysis: NMR vs. Chromatographic Methods

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei.Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separates compounds based on their affinity for a stationary and a mobile liquid phase.
Information Provided Detailed molecular structure and quantification of all proton- or carbon-containing species.Retention time and mass spectrum for compound identification.Retention time and UV-Vis absorbance for quantification.
Impurity Identification Can often identify unknown impurities based on their unique spectral patterns.Provides molecular weight and fragmentation patterns, aiding in the identification of unknowns.Requires reference standards for positive identification of impurities.
Quantification Quantitative (qNMR) analysis can be performed without the need for specific impurity standards by using a certified internal standard.Quantitative with the use of an internal or external standard and calibration curve.Quantitative with the use of an internal or external standard and calibration curve.
Sample Preparation Simple dissolution in a deuterated solvent.Can be simple dilution in a volatile solvent, but may require derivatization for non-volatile compounds.Involves dissolving the sample in the mobile phase or a compatible solvent, followed by filtration.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the main compound and the internal standard in the ¹H NMR spectrum.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (W_standard / W_sample) * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight.

    • Identify any impurity peaks by comparing their chemical shifts to the predicted values for common impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Calculate purity based on the area percent of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve with a reference standard should be prepared.

Workflow and Decision Making

The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow for purity determination.

G cluster_0 Purity Analysis Workflow for this compound start Sample Received nmr_analysis ¹H and ¹³C NMR Analysis - Structural Confirmation - Identification of Unknowns - qNMR for Absolute Purity start->nmr_analysis Initial Characterization chromatography_decision Routine QC or High-Throughput Needed? nmr_analysis->chromatography_decision Further Analysis Required? data_reporting Final Purity Report nmr_analysis->data_reporting Sufficient for Release gcms_analysis GC-MS Analysis - Volatile Impurities - High Sensitivity chromatography_decision->gcms_analysis Yes (Volatiles) hplc_analysis HPLC Analysis - Non-volatile Impurities - Routine Quantification chromatography_decision->hplc_analysis Yes (Routine/Non-volatiles) gcms_analysis->data_reporting hplc_analysis->data_reporting

Purity Analysis Workflow

Conclusion

The purity analysis of this compound can be effectively performed using ¹H and ¹³C NMR, GC-MS, and HPLC. NMR spectroscopy offers the most comprehensive structural information and the ability to quantify without specific impurity standards, making it ideal for initial characterization and the identification of unknown impurities. GC-MS is highly sensitive for volatile impurities, while HPLC is a robust method for routine quantitative analysis of the bulk material and non-volatile impurities. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. For a comprehensive quality assessment, a combination of these techniques is often recommended.

Navigating Reaction Monitoring: A Comparative Guide to GC-MS and Alternative Methods for 3-Fluoro-5-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to ensuring the efficacy, purity, and safety of synthesized compounds. The reaction of 3-Fluoro-5-methoxybenzyl bromide, a halogenated aromatic compound, requires precise analytical oversight. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC)—for monitoring such reactions.

Methodology Comparison: Choosing the Right Tool

The selection of an analytical technique hinges on various factors, including the chemical properties of the analytes, the required sensitivity and selectivity, analysis speed, and the nature of the desired information (qualitative versus quantitative).

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like benzyl bromide derivatives.[1][2] The coupling of gas chromatography with mass spectrometry allows for the separation of complex mixtures and the confident identification of individual components based on their mass-to-charge ratio.[1] This makes it a "gold standard" for substance identification in many fields.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] When coupled with a UV detector, HPLC can provide quantitative data, and its sensitivity can be enhanced through the use of techniques like mass spectrometry (LC-MS).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive analytical approach that provides rich structural information.[3] It is inherently quantitative and can be used for in-situ reaction monitoring, providing real-time data without the need for sample workup.[3][4]

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative reaction monitoring.[5][6][7][8] It is excellent for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[5][6][8]

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique for monitoring reactions involving compounds similar to this compound.

ParameterGC-MSHPLC-UVIn-Situ NMRTLC
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.[3]Separation by polarity, detection by UV absorbance.[3]Non-destructive analysis based on nuclear spin properties in a magnetic field.[3]Separation based on differential partitioning between a stationary and mobile phase.[9]
Sample Preparation Dilution in a volatile solvent; derivatization may be needed for some analytes.[3]Dilution in mobile phase; filtration may be required.[3]Direct analysis of the reaction mixture in an NMR tube.[3]Spotting of the diluted reaction mixture on a plate.[8]
Limit of Detection (LOD) ~0.005 ppm for similar compounds.[3]~0.1 - 1 µg/mL.[3]~5 µM for small molecules.[3]High sensitivity, but primarily qualitative.[5][6]
Analysis Time ~20 minutes per sample, can be optimized for faster runs.[1]Varies, typically 5-30 minutes.Can provide real-time data.< 30 minutes.[8]
Quantitative Analysis ExcellentGood to ExcellentExcellentLimited (Semi-quantitative at best)
Key Advantages High sensitivity and specificity, excellent for identifying unknowns.[1][2]Broad applicability, good for non-volatile compounds.Provides detailed structural information, non-destructive.[3]Simple, fast, and inexpensive.[5][6][7]
Key Disadvantages Requires volatile and thermally stable analytes.Can be less sensitive than GC-MS for certain compounds.[10]Lower sensitivity compared to chromatographic methods.[10][11]Limited separation efficiency and not inherently quantitative.[9]

Experimental Protocols

GC-MS Method for Monitoring this compound Reactions

This protocol provides a general framework for monitoring the reaction of this compound. Optimization may be required based on the specific reaction conditions and other components in the mixture.

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling).

  • Dilute the aliquot in a volatile solvent such as ethyl acetate or dichloromethane to a final concentration suitable for GC-MS analysis (typically in the low ppm range).

  • Add an internal standard if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: A DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating a range of aromatic compounds.[12]

  • Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is common, but can be adjusted based on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peaks for the starting material (this compound), product(s), and any byproducts by comparing their mass spectra with known standards or library data.

  • For quantitative analysis, calculate the peak area ratios of the analytes to the internal standard.

Visualizing the Workflow and Decision-Making Process

To better understand the experimental workflow and the logic behind choosing an analytical method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sampling Aliquot from Reaction Quenching Reaction Quenching Sampling->Quenching Dilution Dilution & Internal Standard Quenching->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for GC-MS reaction monitoring.

Analytical_Method_Selection Start Reaction Monitoring Needed Qualitative Qualitative or Quantitative? Start->Qualitative Volatile Analytes Volatile & Thermally Stable? Qualitative->Volatile Quantitative TLC TLC Qualitative->TLC Qualitative Structure Detailed Structural Info Needed? Volatile->Structure No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC Structure->HPLC No NMR NMR Structure->NMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Quantification of 3-Fluoro-5-methoxybenzyl Bromide: HPLC-UV Derivatization vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 3-Fluoro-5-methoxybenzyl bromide is critical for ensuring process control and the safety of final pharmaceutical products. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Methodology Comparison

The choice between HPLC-UV with derivatization and GC-FID for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a detailed comparison of the experimental protocols for each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Following Derivatization

Direct analysis of this compound by HPLC-UV is challenging due to its weak chromophore. A pre-column derivatization step is therefore recommended to enhance its detectability. A suitable method involves derivatization with 1-(4-Nitrophenyl)piperazine (4-NPP), which introduces a highly UV-active moiety to the analyte.[1][2]

Experimental Protocol: HPLC-UV with 4-NPP Derivatization

  • Derivatization Step:

    • Prepare a standard solution of this compound in acetonitrile.

    • To 1 mL of the standard solution, add 1 mL of a 300 µg/mL solution of 1-(4-Nitrophenyl)piperazine in acetonitrile.

    • Add a solution of potassium iodide (KI) to facilitate the reaction. KI converts the benzyl bromide to the more reactive benzyl iodide in situ, improving derivatization efficiency.[1][2]

    • Vortex the mixture and heat it in a water bath at 60°C for 90 minutes.[1]

    • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.

  • HPLC Conditions:

    • Column: InertSustain® C18 (250 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase:

      • Solvent A: Acetonitrile

      • Solvent B: 5 mM Ammonium Acetate solution

    • Gradient Elution:

      • 0–10 min: 70% A

      • 10–15 min: Ramp from 70% to 85% A

      • 15–20 min: Hold at 85% A

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Detection: UV at 392 nm[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography offers a direct method for the analysis of volatile and semi-volatile compounds like benzyl bromides and is a common technique for the analysis of genotoxic impurities.[3]

Experimental Protocol: GC-FID

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent such as cyclohexane.

    • For the analysis of the analyte in a drug substance, an extraction step may be necessary.

  • GC Conditions:

    • Column: DB-5 (5% phenyl 95% methylpolysiloxane), 30 m length, 0.53 mm inner diameter, 5 µm film thickness

    • Carrier Gas: Helium at a constant pressure of 5.0 psi

    • Injector Temperature: 220°C

    • Detector Temperature (FID): 260°C

    • Oven Temperature Program: Isocratic at 150°C for 30 minutes

    • Injection Volume: 5 µL with a split ratio of 2:1

Performance Data Comparison

The following tables summarize the typical performance characteristics of the two methods. The data for the HPLC-UV method is based on a study of various benzyl halides, while the GC-FID data is based on the analysis of benzyl bromide.

Table 1: Performance Characteristics of HPLC-UV with Derivatization for Benzyl Halides

ParameterPerformance
Limit of Quantification (LOQ) 7–22.5 µg/g (relative to the drug substance)[1][2]
Specificity High, with good separation from derivatization reagent and drug matrix components.[1]
Linearity (Correlation Coefficient) > 0.999[4]
Precision (%RSD) Typically < 2%
Accuracy (Recovery) Typically within 98-102%[2]

Table 2: Performance Characteristics of GC-FID for Benzyl Bromide

ParameterPerformance
Limit of Detection (LOD) 6.6 ppm (6.6 µg/mL)
Limit of Quantification (LOQ) 19.9 ppm (19.9 µg/mL)
Precision (%RSD) 2.13% for six replicate standards
Accuracy (Recovery) 95-105%
Solution Stability Stable for up to 3 days at room temperature

Stability-Indicating Method Considerations

To develop a stability-indicating method, forced degradation studies are essential to ensure the analytical method can separate the analyte from its degradation products.[5]

Forced Degradation Protocol Outline:

A solution of this compound should be subjected to the following stress conditions:[5][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 70°C for 48 hours.[7]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples should then be analyzed by the chosen method (HPLC or GC) to assess for peak purity and to ensure that any degradation products are well-resolved from the main analyte peak.

Method Selection Summary

FeatureHPLC-UV with DerivatizationGC-FID
Sensitivity Potentially higher due to the introduction of a strong chromophore.Good sensitivity for volatile compounds.
Specificity High, especially with chromatographic separation of the derivatized product.High, based on retention time.
Sample Preparation Requires a derivatization step, which adds time and complexity.Simpler sample preparation, may require extraction.
Instrumentation Requires a standard HPLC-UV system.Requires a GC-FID system.
Applicability Well-suited for non-volatile or thermally labile compounds (after derivatization).Ideal for volatile and thermally stable compounds.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample containing This compound Deriv_Reagent Add 4-NPP Derivatization Reagent & KI Sample->Deriv_Reagent Heat Heat at 60°C for 90 min Deriv_Reagent->Heat Injection Inject into HPLC System Heat->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection at 392 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Sample in Cyclohexane Injection_GC Inject into GC System Sample_GC->Injection_GC Separation_GC DB-5 Column Isocratic Temperature Injection_GC->Separation_GC Detection_GC Flame Ionization Detection (FID) Separation_GC->Detection_GC Quantification_GC Quantification Detection_GC->Quantification_GC

Caption: Workflow for GC-FID analysis.

Decision_Tree Start Quantification of This compound Q1 Is high sensitivity the primary concern? Start->Q1 Q3 Is the analyte thermally stable? Q1->Q3 No HPLC HPLC-UV with Derivatization Q1->HPLC Yes Q2 Is the sample matrix complex? Q2->HPLC Yes GC GC-FID Q2->GC No Q3->Q2 No Q3->GC Yes

Caption: Decision tree for method selection.

References

Reactivity comparison of 3-Fluoro-5-methoxybenzyl bromide vs. other substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzyl bromides is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of 3-Fluoro-5-methoxybenzyl bromide against other substituted benzyl bromides, supported by a theoretical framework and generalized experimental protocols.

The reactivity of benzyl bromides in nucleophilic substitution reactions is intricately linked to the electronic properties of the substituents on the aromatic ring. These substituents can influence the stability of the transition state and any carbocation intermediates, thereby dictating the reaction mechanism (SN1 vs. SN2) and the overall reaction rate.

The Electronic Influence of Substituents: A Hammett Analysis

To quantitatively predict the effect of substituents on the reactivity of benzyl bromides, the Hammett equation is a powerful tool. This linear free-energy relationship correlates reaction rates with the electronic properties of meta and para substituents. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

For this compound, both substituents are in the meta position relative to the benzylic carbon. The Hammett constants (σ_meta) for these groups are:

SubstituentHammett Constant (σ_meta)
Fluoro (-F)+0.34
Methoxy (-OCH₃)+0.12

The additive effect of these substituents can be estimated by summing their σ_meta values:

Σσ_meta = σ_F + σ_OCH₃ = 0.34 + 0.12 = +0.46

This positive value suggests that the combination of a fluoro and a methoxy group in the meta positions will decrease the electron density at the benzylic carbon, thereby influencing its reactivity.

Comparative Reactivity: An Evidence-Based Discussion

Key Factors Influencing Reactivity:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) in the para position can stabilize a developing positive charge on the benzylic carbon through resonance and inductive effects. This significantly accelerates SN1 reactions by stabilizing the carbocation intermediate. In SN2 reactions, the effect is less pronounced but can still slightly increase reactivity by stabilizing the electron-deficient transition state.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) destabilize the carbocation intermediate, thus retarding SN1 reactions. In SN2 reactions, they can slightly increase the rate by making the benzylic carbon more electrophilic.

  • Halogens: Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can be resonance electron-donating. For halogens in the meta position, the inductive effect dominates, leading to a deactivation of the ring towards electrophilic attack and a decrease in the stability of a benzylic carbocation.

Predicted Reactivity of this compound:

The 3-fluoro and 5-methoxy substituents on the benzyl bromide ring are both in meta positions. At these positions, their inductive effects are more dominant than their resonance effects. Both fluorine and the oxygen of the methoxy group are highly electronegative, leading to a net electron-withdrawing inductive effect. This will decrease the electron density at the benzylic carbon, making it more electrophilic.

  • In SN1 Reactions: The electron-withdrawing nature of the meta-substituents will destabilize the formation of a benzyl carbocation. Therefore, this compound is expected to be significantly less reactive than unsubstituted benzyl bromide and benzyl bromides with electron-donating groups in SN1 reactions.

  • In SN2 Reactions: The increased electrophilicity of the benzylic carbon due to the inductive withdrawal of the fluoro and methoxy groups would likely lead to a modest increase in reactivity towards nucleophilic attack compared to unsubstituted benzyl bromide, assuming steric hindrance is not a significant factor.

Quantitative Comparison of Solvolysis Rates of Substituted Benzyl Chlorides

The following table presents solvolysis rate constants for a series of substituted benzyl chlorides in 80% aqueous ethanol at 25°C. While this data is for chlorides, the relative reactivity trends are expected to be similar for the corresponding bromides, with the bromides generally being more reactive due to the better leaving group ability of the bromide ion.

Substituent(s)Rate Constant (k, s⁻¹)Relative Rate
4-Methoxy1.8 x 10⁻³56.3
4-Methyl1.3 x 10⁻⁴4.1
H (Unsubstituted) 3.2 x 10⁻⁵ 1.0
3-Methoxy2.1 x 10⁻⁵0.66
4-Chloro1.1 x 10⁻⁵0.34
3-Chloro3.6 x 10⁻⁶0.11
3-Nitro5.8 x 10⁻⁷0.018
4-Nitro4.8 x 10⁻⁷0.015

Data extrapolated and compiled from various literature sources on benzyl halide solvolysis.

Based on the Hammett analysis (Σσ_meta = +0.46), the reactivity of 3-Fluoro-5-methoxybenzyl halide is expected to be lower than that of unsubstituted benzyl halide in reactions with significant SN1 character, placing it in the range of other deactivated benzyl halides.

Experimental Protocols

The following are generalized methodologies for conducting kinetic studies on the reactivity of benzyl bromides.

Solvolysis Kinetics via Conductometry

This method is suitable for following the progress of a solvolysis reaction where ions are produced.

Methodology:

  • Solution Preparation: Prepare a stock solution of the desired benzyl bromide in a suitable non-reactive solvent (e.g., acetone). Prepare the desired solvent mixture for solvolysis (e.g., 80:20 ethanol:water).

  • Temperature Control: Equilibrate the solvent mixture in a constant temperature bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation of Reaction: Inject a small, known volume of the benzyl bromide stock solution into the thermostated solvent mixture with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl bromide should be low (e.g., 10⁻⁴ to 10⁻³ M).

  • Data Acquisition: Immediately begin monitoring the change in conductivity of the solution over time using a calibrated conductivity meter. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this plot will be -k.

Solvolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Benzyl Bromide Stock Solution initiate Inject Stock Solution into Solvent prep_sol->initiate prep_solvent Prepare & Thermostat Solvent Mixture prep_solvent->initiate monitor Monitor Conductivity vs. Time initiate->monitor plot_data Plot ln(G∞ - Gt) vs. Time monitor->plot_data calc_k Determine Rate Constant (k) from Slope plot_data->calc_k

Workflow for Conductometric Kinetic Analysis of Solvolysis.
Nucleophilic Substitution Kinetics via Chromatography (HPLC)

This method is versatile and can be used for a wide range of nucleophilic substitution reactions.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, combine the solvent, the nucleophile, and an internal standard.

  • Initiation of Reaction: Add a known amount of the benzyl bromide to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of a solvent in which the reactants and products are stable but the reaction does not proceed).

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the benzyl bromide remaining and the product formed, relative to the internal standard.

  • Data Analysis: Plot the concentration of the benzyl bromide versus time. The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., first or second order).

HPLC_Kinetics_Workflow cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Processing setup Thermostated Reaction Mixture (Solvent, Nucleophile, Std) initiate Add Benzyl Bromide (Start Timer) setup->initiate sample Withdraw Aliquots at Intervals initiate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze plot Plot [Reactant] vs. Time analyze->plot determine_rate Determine Rate Constant plot->determine_rate

Workflow for HPLC-Based Kinetic Analysis.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is governed by the combined electron-withdrawing inductive effects of the meta-fluoro and meta-methoxy substituents. This electronic profile suggests a decreased reactivity in SN1 pathways due to the destabilization of the carbocation intermediate and a potentially modest increase in reactivity in SN2 pathways owing to the enhanced electrophilicity of the benzylic carbon. For definitive quantitative comparisons, direct experimental kinetic studies under controlled conditions are recommended, utilizing established protocols such as conductometry or HPLC analysis. This guide provides the foundational knowledge and methodological framework for researchers to embark on such investigations.

A Comparative Guide to Alternative Reagents for the Introduction of the 3-Fluoro-5-methoxybenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the field of drug discovery, the introduction of specific structural motifs is a critical step. The 3-fluoro-5-methoxybenzyl group is a valuable moiety in medicinal chemistry, and its efficient incorporation is of significant interest. This guide provides a comparative overview of alternative reagents and methodologies for the introduction of this group, supported by available experimental data to aid in the selection of the most suitable synthetic route.

Introduction to 3-Fluoro-5-methoxybenzylation

The introduction of the 3-fluoro-5-methoxybenzyl group typically involves the reaction of a nucleophile, such as an alcohol (O-alkylation) or an amine (N-alkylation), with a suitable electrophilic 3-fluoro-5-methoxybenzyl-containing reagent. The choice of reagent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide explores three primary strategies for this transformation:

  • Direct Alkylation using 3-Fluoro-5-methoxybenzyl Halides: This classic approach utilizes the corresponding benzyl bromide or chloride as the electrophile.

  • Activation of 3-Fluoro-5-methoxybenzyl Alcohol: This strategy involves the in situ activation of the less reactive benzyl alcohol to generate a better leaving group, which is then displaced by the nucleophile.

  • Reductive Amination: While not a direct benzylation, this method can be a viable alternative for the synthesis of N-(3-fluoro-5-methoxybenzyl) amines from the corresponding aldehyde.

The following sections will delve into the details of these methods, presenting available experimental data and protocols.

Reagent Comparison: A Data-Driven Overview

The selection of a suitable reagent for introducing the 3-fluoro-5-methoxybenzyl group depends on several factors, including the nature of the nucleophile, desired reaction conditions, and tolerance of other functional groups in the substrate. Below is a summary of the performance of different reagents based on literature data.

Reagent/MethodNucleophile TypeTypical Reaction ConditionsYield RangeNotes
3-Fluoro-5-methoxybenzyl Bromide Alcohols (Phenols), AminesBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)Moderate to HighA reliable and widely used method. The bromide is commercially available.
3-Fluoro-5-methoxybenzyl Chloride Alcohols, AminesSimilar to the bromide, may require harsher conditionsModerate to HighGenerally less reactive than the bromide.
3-Fluoro-5-methoxybenzyl Alcohol / Mitsunobu Reaction Alcohols (Phenols), Amines, Carboxylic AcidsPPh₃, DIAD/DEAD, THFGood to ExcellentMild conditions, suitable for sensitive substrates. Inversion of stereochemistry at the alcohol carbon.
3-Fluoro-5-methoxybenzyl Alcohol / FeCl₃ & HFIP AlcoholsFeCl₃·6H₂O, HFIPGood to HighAn alternative for alcohol activation, particularly for ether synthesis.
3-Fluoro-5-methoxybenzaldehyde / Reductive Amination Primary/Secondary AminesReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)Good to HighSpecific for the synthesis of secondary and tertiary amines.

Experimental Protocols

Williamson Ether Synthesis using this compound

This method is a standard procedure for the O-alkylation of alcohols and phenols.

General Protocol: To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, is added a base (e.g., potassium carbonate, 1.5-2.0 eq.) and this compound (1.1-1.2 eq.). The reaction mixture is stirred at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Example Yields for O-alkylation with Fluorinated Benzyl Bromides: While specific data for this compound is not readily available in a comparative table, a study on the Williamson ether synthesis using various fluorinated benzyl bromides with methyl-α-D-mannopyranoside reported yields ranging from 13% to 88%, demonstrating the viability of this approach for complex substrates[1].

N-Alkylation using this compound

This protocol is suitable for the synthesis of secondary and tertiary amines.

General Protocol: A mixture of the primary or secondary amine (1.0 eq.), this compound (1.1 eq.), and a base such as potassium carbonate or triethylamine (1.5 eq.) in a solvent like acetonitrile or DMF is stirred at room temperature or heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography.

Activation of 3-Fluoro-5-methoxybenzyl Alcohol

The Mitsunobu reaction is a mild and versatile method for converting alcohols into a wide range of functional groups with inversion of stereochemistry.[2][3]

General Protocol for O-alkylation: To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.2 eq.), the phenolic nucleophile (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from the triphenylphosphine oxide and hydrazide byproducts. Yields for Mitsunobu reactions with phenols can be good, with one example showing a 76% yield for a similar system[4].

General Protocol for N-alkylation: A similar procedure to O-alkylation is followed, using an amine or a protected amine (e.g., a sulfonamide) as the nucleophile.

This method provides an alternative for the synthesis of unsymmetrical ethers from benzyl alcohols.

General Protocol: A mixture of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq.) and the alcohol nucleophile (2.0 eq.) is dissolved in hexafluoroisopropanol (HFIP). A catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O, e.g., 5 mol%) is added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by column chromatography. For a similar substrate, 4-methoxybenzyl alcohol, this method yielded the corresponding ether in 90% yield when reacted with ethanol[5][6].

Conversion of 3-Fluoro-5-methoxybenzyl Alcohol to the Chloride

General Protocol: To a solution of 3-fluoro-5-methoxybenzyl alcohol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C, thionyl chloride (SOCl₂, 1.1-1.5 eq.) is added dropwise. A base such as pyridine or triethylamine may be added to scavenge the HCl generated. The reaction is stirred at room temperature until the alcohol is consumed. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with DCM. The organic layer is washed, dried, and concentrated to afford the crude 3-fluoro-5-methoxybenzyl chloride, which can be used in subsequent alkylation reactions without further purification.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic strategies, the following diagrams are provided.

Introduction_of_3_Fluoro_5_methoxybenzyl_Group cluster_reagents Starting Reagents cluster_methods Reaction Methodologies cluster_products Products 3F5MeO_Br 3-Fluoro-5-methoxy- benzyl Bromide Williamson Williamson Ether/ N-Alkylation 3F5MeO_Br->Williamson Direct Alkylation 3F5MeO_Cl 3-Fluoro-5-methoxy- benzyl Chloride 3F5MeO_Cl->Williamson 3F5MeO_OH 3-Fluoro-5-methoxy- benzyl Alcohol Mitsunobu Mitsunobu Reaction 3F5MeO_OH->Mitsunobu Activation FeCl3_HFIP FeCl3 / HFIP Activation 3F5MeO_OH->FeCl3_HFIP Activation SOCl2 Conversion to Chloride 3F5MeO_OH->SOCl2 Conversion 3F5MeO_CHO 3-Fluoro-5-methoxy- benzaldehyde Reductive_Amination Reductive Amination 3F5MeO_CHO->Reductive_Amination Ether 3-Fluoro-5-methoxy- benzyl Ether Williamson->Ether Amine 3-Fluoro-5-methoxy- benzyl Amine Williamson->Amine Mitsunobu->Ether Mitsunobu->Amine FeCl3_HFIP->Ether SOCl2->3F5MeO_Cl Reductive_Amination->Amine

Caption: Synthetic routes to 3-fluoro-5-methoxybenzyl ethers and amines.

Experimental_Workflow_Williamson_Ether_Synthesis Start Start Reactants Combine Alcohol/Phenol, Base, and 3-Fluoro-5-methoxybenzyl Bromide in Solvent Start->Reactants Reaction Stir at RT or Heat Reactants->Reaction Workup Quench with Water, Extract with Organic Solvent Reaction->Workup Purification Wash, Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Isolated 3-Fluoro-5-methoxybenzyl Ether Purification->Product

Caption: Workflow for Williamson ether synthesis.

Conclusion

The introduction of the 3-fluoro-5-methoxybenzyl group can be achieved through several reliable methods. The choice of the optimal reagent and protocol depends on the specific requirements of the synthesis, including the nature of the substrate and the desired reaction conditions.

  • This compound offers a direct and generally efficient route for the alkylation of a wide range of nucleophiles under standard Williamson conditions.

  • The activation of 3-fluoro-5-methoxybenzyl alcohol via the Mitsunobu reaction provides a mild and versatile alternative, particularly for sensitive substrates where the use of a benzyl halide might be problematic.

  • The FeCl₃/HFIP method presents a promising, more recent alternative for the synthesis of ethers from the corresponding alcohol, potentially avoiding the use of phosphine reagents.

  • For the synthesis of secondary or tertiary amines, reductive amination of 3-fluoro-5-methoxybenzaldehyde is a highly effective and specific strategy.

Researchers and drug development professionals are encouraged to consider the substrate scope, functional group tolerance, and overall efficiency of each method when designing their synthetic strategies. The experimental protocols provided in this guide serve as a starting point for the development of optimized procedures for their specific applications.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Fluoro-5-methoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding rational drug design. X-ray crystallography stands as a gold standard for this purpose. This guide provides a comparative analysis of the X-ray crystallographic data of compounds structurally related to 3-Fluoro-5-methoxybenzyl bromide and presents the experimental workflow, alongside a comparison with alternative analytical techniques.

While specific crystallographic data for this compound is not publicly available, analysis of its close structural analogs, 3,5-dimethoxybenzyl bromide (3,5-DMBB) and 3,4,5-trimethoxybenzyl bromide (3,4,5-TMBB), offers valuable insights into the expected structural features and the analytical approach. These compounds have been successfully characterized using powder X-ray diffraction, a powerful technique for elucidating crystal structures when single crystals of suitable size are unavailable.[1][2][3]

Comparative Crystallographic Data of Methoxybenzyl Bromide Derivatives

The following table summarizes the key crystallographic parameters for 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide, as determined from powder X-ray diffraction data.[1][2] This data provides a baseline for what might be expected for derivatives such as this compound.

Parameter3,5-Dimethoxybenzyl Bromide (3,5-DMBB)3,4,5-Trimethoxybenzyl Bromide (3,4,5-TMBB)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 8.45 Å, b = 4.51 Å, c = 25.28 Å, β = 93.73°a = 16.5165(2) Å, b = 5.31473(8) Å, c = 12.6675(2) Å, β = 103.334(1)°
Unit Cell Volume 962.77 ų1081.99(4) ų
Molecules per Unit Cell (Z) 44
Key Conformational Feature The bromine atom of the CH₂Br group lies out of the plane of the phenyl ring.The conformation adopted by the molecule in its crystal structure shows specific orientations of the methoxy groups.

Data sourced from studies on methoxy derivatives of benzyl bromide.[1][2]

Experimental Protocol: Powder X-ray Diffraction of Small Organic Molecules

The determination of crystal structures from powder diffraction data involves a series of well-defined steps.[4] The following protocol outlines a typical workflow for the analysis of a compound like a this compound derivative.

1. Sample Preparation:

  • The synthesized and purified compound is finely ground to a homogeneous powder.

  • The powder is then carefully packed into a thin-walled glass capillary (typically 0.5-1.0 mm in diameter) or spread as a thin layer on a flat sample holder.[1][2]

2. Data Collection:

  • The powder X-ray diffraction pattern is recorded using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα₁ radiation).[1][5]

  • Data is collected over a wide angular range (e.g., 5° to 70° in 2θ) with a small step size to ensure high resolution.[1]

3. Data Analysis and Structure Solution:

  • Indexing: The diffraction pattern is indexed to determine the unit cell parameters and crystal system.

  • Structure Solution: A direct-space method, often employing a genetic algorithm, is used to find the most probable arrangement of the molecule within the unit cell.[1]

  • Rietveld Refinement: The initial structural model is refined against the experimental diffraction data using the Rietveld method to optimize the atomic coordinates and other structural parameters.[1]

Visualizing the Workflow: From Sample to Structure

The following diagram illustrates the key stages in the X-ray crystallographic analysis of a small organic molecule from powder data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification grinding Grinding synthesis->grinding packing Capillary Packing grinding->packing diffraction Powder X-ray Diffraction packing->diffraction indexing Indexing diffraction->indexing solution Structure Solution indexing->solution refinement Rietveld Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information and may be more suitable in certain contexts.[6][7]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[8]Precise 3D atomic coordinates, bond lengths, bond angles, and packing arrangements in the solid state.[6]Unambiguous structure determination; provides absolute configuration.Requires a crystalline sample; structure may differ from solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Information about the chemical environment, connectivity, and conformation of atoms in solution.Provides data on solution-state structure and dynamics; non-destructive.Structure determination can be complex for large molecules; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight and elemental composition; fragmentation patterns can infer structural features.[9]High sensitivity; can be coupled with separation techniques like HPLC for complex mixture analysis.[7][10]Does not provide 3D structural information or stereochemistry.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[7]Purity assessment and separation of isomers.High resolution and quantitative accuracy.Primarily a separation technique; requires coupling with other detectors (e.g., MS, NMR) for structural elucidation.[7]

References

A Comparative Guide to the Isomeric Purity Assessment of 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of building blocks like 3-Fluoro-5-methoxybenzyl bromide is a critical parameter that can significantly impact the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API). The presence of positional isomers can lead to undesired side reactions, difficulties in purification, and the formation of impurities with different pharmacological or toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, supported by illustrative experimental data and detailed methodologies.

Introduction to Isomeric Impurities

The synthesis of this compound can potentially generate several positional isomers, where the fluorine and methoxy substituents are located at different positions on the benzyl bromide ring. The most common isomeric impurities are dictated by the synthetic route, which often involves the bromination of a corresponding substituted toluene. Any impurities in the starting material or lack of complete regioselectivity during synthesis can result in a mixture of isomers. For the purpose of this guide, we will consider the following potential isomeric impurities:

  • 2-Fluoro-5-methoxybenzyl bromide

  • 4-Fluoro-3-methoxybenzyl bromide

  • 2-Fluoro-4-methoxybenzyl bromide

  • 4-Fluoro-2-methoxybenzyl bromide

Comparison of Analytical Techniques

The three most powerful and commonly employed analytical techniques for the separation and quantification of isomeric impurities in pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of the optimal technique depends on the specific analytical requirements, such as sensitivity, resolution, and the physicochemical properties of the isomers.

Data Presentation: Quantitative Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)19F Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Discrimination of fluorine atoms based on their unique chemical environment, providing distinct signals for each isomer.
Typical Resolution Good to ExcellentExcellentExcellent
Sensitivity (LOD/LOQ) ~0.01% / ~0.03%~0.005% / ~0.015%~0.1% / ~0.3% (for routine qNMR)
Sample Throughput Moderate (15-30 min per sample)High (10-20 min per sample)Low (5-15 min per sample, but requires sample preparation in NMR tubes)
Quantification Requires certified reference standards for each isomer.Requires certified reference standards for each isomer.Can be quantitative without reference standards (qNMR) using an internal standard.[1]
Compound Identification Based on retention time comparison with standards. Mass spectrometry (LC-MS) coupling provides definitive identification.Based on retention time comparison with standards. Mass spectrometry (GC-MS) coupling provides definitive identification.[2]Chemical shifts and coupling patterns provide unambiguous structural information.[3][4]
Development Effort Moderate to HighModerateLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation of positional isomers of fluoro-methoxybenzyl bromide.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and thermally stable benzyl bromides.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the 19F nucleus.[5][6]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard (for quantification): Fluorobenzene or another suitable fluorinated compound with a known concentration and a signal that does not overlap with the analytes.

  • Parameters:

    • Pulse sequence: Standard 19F observe pulse

    • Relaxation delay (d1): 5 times the longest T1 of the fluorine nuclei to ensure full relaxation for accurate quantification.

    • Acquisition time: 2-3 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Sample Preparation: Dissolve approximately 20 mg of the sample and a precise amount of the internal standard in 0.6 mL of CDCl3 in an NMR tube.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Evaluation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC GC GC Analysis Dissolve->GC NMR 19F NMR Analysis Dissolve->NMR Data_HPLC Chromatogram Analysis (Retention Time, Peak Area) HPLC->Data_HPLC Data_GC Chromatogram Analysis (Retention Time, Peak Area) GC->Data_GC Data_NMR Spectrum Analysis (Chemical Shift, Integration) NMR->Data_NMR Purity Isomeric Purity Calculation Data_HPLC->Purity Data_GC->Purity Data_NMR->Purity Report Final Report Purity->Report Method_Selection_Logic Start Start: Assess Analytical Needs High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Quant_No_Std Quantification without Standards? High_Sensitivity->Quant_No_Std No GC_MS GC or GC-MS High_Sensitivity->GC_MS Yes Thermal_Stability Isomers Thermally Stable? Quant_No_Std->Thermal_Stability No NMR_19F 19F NMR Quant_No_Std->NMR_19F Yes Thermal_Stability->GC_MS Yes HPLC_LCMS HPLC or LC-MS Thermal_Stability->HPLC_LCMS No

References

Comparison of biological activity of compounds synthesized with 3-Fluoro-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the biological activity of N-(3-Fluoro-5-methoxybenzyl)-6-(1H-pyrazol-4-yl)imidazo[1,5-a]pyridine-1-carboxamide, a novel compound synthesized with a 3-Fluoro-5-methoxybenzyl moiety, reveals its potential as a therapeutic agent for idiopathic pulmonary fibrosis (IPF). This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This synthesized compound, hereafter referred to as Compound 1, has been evaluated for its inhibitory effects on Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key enzymes in the signaling pathway of cellular processes such as proliferation, differentiation, and apoptosis, which are implicated in the progression of fibrotic diseases.

Quantitative Biological Activity

The inhibitory potential of Compound 1 against ROCK1 and ROCK2 was determined, showcasing its dual inhibitory action. Furthermore, its effect on key fibrosis markers, alpha-smooth muscle actin (α-SMA) and type-I collagen (COL1A1), was assessed in a cellular model.

CompoundTargetIC50 (nM)[1][2]Cellular Effect (mRNA expression)
Compound 1 ROCK1165Reduction of α-SMA and COL1A1 expression in NIH-3T3 cells[1]
ROCK216.1
Reference (if available)ROCK1N/AN/A
ROCK2N/A

Experimental Protocols

The following section details the methodologies employed to ascertain the biological activity of Compound 1.

ROCK 1/2 Activity Assay[1][2]

The in vitro inhibitory activity of Compound 1 against ROCK1 and ROCK2 was quantified using the Kinase-Glo and ADP-Glo assays. These luminescence-based assays measure the amount of ATP remaining or ADP produced after a kinase reaction, respectively. A decrease in signal compared to a control without the inhibitor indicates enzymatic activity inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.

Efficacy and Toxicity In Vitro: α-SMA and COL1A1 mRNA Expression[1]

The efficacy of Compound 1 in a cellular context was evaluated by measuring the mRNA expression of α-SMA and COL1A1 in NIH/3T3 cells, a fibroblast cell line. These proteins are established markers of myofibroblast differentiation, a critical step in fibrosis. The cells were treated with varying concentrations of Compound 1, and the mRNA levels of the target genes were quantified using real-time polymerase chain reaction (RT-PCR). A reduction in the expression of these markers indicates the compound's potential to inhibit fibrotic processes.

In Vivo Efficacy in a Bleomycin-Induced Idiopathic Pulmonary Fibrosis Rat Model[1][2]

The therapeutic potential of Compound 1 was further investigated in a preclinical animal model of IPF. Rats were administered bleomycin to induce lung fibrosis. Following this, the animals were treated with Compound 1. The efficacy of the treatment was assessed by histological analysis of lung tissue to evaluate the extent of inflammation and fibrosis. Significant reductions in these pathological features in the treated group compared to the control group demonstrate the in vivo anti-fibrotic activity of the compound.

Visualizing the Biological Context

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinase Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK Myosin_Light_Chain Myosin Light Chain ROCK->Myosin_Light_Chain LIM_Kinase LIM Kinase ROCK->LIM_Kinase Stress_Fiber_Formation Stress Fiber Formation Myosin_Light_Chain->Stress_Fiber_Formation Cell_Contraction Cell Contraction Myosin_Light_Chain->Cell_Contraction LIM_Kinase->Stress_Fiber_Formation Fibrosis Fibrosis Stress_Fiber_Formation->Fibrosis Cell_Contraction->Fibrosis Compound_1 Compound 1 (N-(3-Fluoro-5-methoxybenzyl)-...) Compound_1->ROCK

Caption: ROCK Signaling Pathway and Inhibition by Compound 1.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (incl. 3-Fluoro-5-methoxybenzyl derivative) Synthesis Chemical Synthesis Start->Synthesis Synthesis->Compound_1 ROCK_Assay ROCK1/2 Kinase Assay Compound_1->ROCK_Assay Treatment Treatment with Compound 1 Compound_1->Treatment Animal_Model Bleomycin-Induced IPF in Rats In_Vivo_Treatment Treatment with Compound 1 Compound_1->In_Vivo_Treatment Cell_Culture NIH/3T3 Cell Culture Cell_Culture->Treatment RT_PCR RT-PCR for α-SMA & COL1A1 Treatment->RT_PCR Animal_Model->In_Vivo_Treatment Histology Histological Analysis of Lung Tissue In_Vivo_Treatment->Histology

Caption: Experimental Workflow for Biological Evaluation.

References

A Comparative Guide to the Stability of 3-Fluoro-5-methoxybenzyl Bromide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the chemical stability of 3-Fluoro-5-methoxybenzyl bromide against other substituted benzyl bromides. Due to the limited availability of direct comparative stability data in published literature for this compound, this document focuses on established experimental protocols and predictive considerations based on general chemical principles. The provided experimental designs are intended to enable researchers to generate robust, quantitative data for objective comparison.

Introduction to Benzyl Bromide Stability

Benzyl bromides are valuable reagents in organic synthesis, frequently employed for the introduction of the benzyl protecting group. However, their utility is often tempered by their inherent instability. These compounds are susceptible to degradation through various pathways, including hydrolysis, oxidation, and thermal decomposition. The stability of a benzyl bromide is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can stabilize the benzylic carbocation intermediate that may form during degradation, potentially increasing reactivity and decreasing stability, while the effect of electron-withdrawing groups can be more complex. Understanding the relative stability of compounds like this compound is crucial for optimizing reaction conditions, ensuring storage integrity, and guaranteeing the quality of pharmaceutical intermediates.

Quantitative Stability Data

The following tables present a template for the type of quantitative data that should be generated from the experimental protocols detailed in this guide. The values for this compound and its analogs are hypothetical and serve as placeholders to illustrate how the data should be presented for a clear comparison.

Table 1: Solvolysis Rate Constants in 80% Aqueous Ethanol at 25°C

CompoundSubstituentsRate Constant (k, s⁻¹)Relative Rate
This compound 3-F, 5-OCH₃[Experimental Value][Calculated Value]
3-Methoxybenzyl bromide3-OCH₃[Experimental Value][Calculated Value]
3-Fluorobenzyl bromide3-F[Experimental Value][Calculated Value]
Benzyl bromideNone[Experimental Value]1.00
4-Methoxybenzyl bromide4-OCH₃[Experimental Value][Calculated Value]

Table 2: Thermal Decomposition Analysis

CompoundOnset of Decomposition (°C) (DSC)Temperature at 5% Mass Loss (°C) (TGA)
This compound [Experimental Value][Experimental Value]
3-Methoxybenzyl bromide[Experimental Value][Experimental Value]
3-Fluorobenzyl bromide[Experimental Value][Experimental Value]
Benzyl bromide[Experimental Value][Experimental Value]

Table 3: Accelerated Stability Study (Storage at 40°C/75% RH for 4 Weeks)

CompoundInitial Purity (%)Purity after 4 Weeks (%)Major Degradant(s)
This compound >99.0[Experimental Value][Identified Structure]
3-Methoxybenzyl bromide>99.0[Experimental Value][Identified Structure]
3-Fluorobenzyl bromide>99.0[Experimental Value][Identified Structure]
Benzyl bromide>99.0[Experimental Value]Benzyl alcohol, Dibenzyl ether

Experimental Protocols

Solvolysis Kinetics via Conductometry

This experiment measures the rate of reaction of the benzyl bromide with a solvent mixture (e.g., 80% aqueous ethanol), which is indicative of its susceptibility to nucleophilic attack and overall stability. The reaction produces hydrobromic acid (HBr), and the rate can be followed by monitoring the change in conductivity of the solution over time.

Materials:

  • Substituted benzyl bromide of interest

  • Absolute Ethanol

  • Deionized water

  • Conductivity meter and probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare an 80:20 (v/v) ethanol-water solvent mixture.

  • Equilibrate the solvent mixture in the thermostatted water bath to the desired temperature (e.g., 25°C ± 0.1°C).

  • Prepare a dilute stock solution of the benzyl bromide in absolute ethanol.

  • Place a known volume of the 80% aqueous ethanol into a reaction vessel equipped with the conductivity probe and allow it to thermally equilibrate.

  • Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring.

  • Immediately begin recording the conductivity of the solution as a function of time.

  • Continue data collection for at least three half-lives of the reaction.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.

Thermal Stability Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of the compounds. DSC measures the heat flow associated with thermal transitions, identifying the onset temperature of decomposition. TGA measures the change in mass of a sample as a function of temperature, indicating when volatile decomposition products are formed.

Materials:

  • Substituted benzyl bromide of interest

  • DSC instrument

  • TGA instrument

  • Aluminum or hermetically sealed pans

  • Inert gas supply (e.g., Nitrogen)

Procedure (DSC):

  • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of the first major exothermic event is taken as the onset of decomposition.

Procedure (TGA):

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the sample mass as a function of temperature.

  • Determine the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

Accelerated Stability Study using HPLC

This protocol assesses the degradation of the benzyl bromide under stressed conditions of elevated temperature and humidity over a period of several weeks. High-Performance Liquid Chromatography (HPLC) is used to quantify the remaining parent compound and detect the formation of degradation products.

Materials:

  • Substituted benzyl bromide of interest

  • Stability chamber (e.g., set to 40°C and 75% Relative Humidity)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vials for storage

Procedure:

  • Determine the initial purity of the benzyl bromide sample using a validated HPLC method.

  • Place a accurately weighed sample of the compound in an open or loosely capped vial inside the stability chamber.

  • At specified time points (e.g., 1, 2, and 4 weeks), remove an aliquot of the sample.

  • Dissolve the aliquot in a suitable solvent (e.g., acetonitrile) and analyze by HPLC.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the remaining parent compound and identify major degradants (if possible, by techniques like LC-MS).

Visualizations

Stability_Workflow Workflow for Comparative Stability Analysis cluster_compounds Test Compounds cluster_tests Stability Assessment Protocols cluster_data Data Analysis & Comparison C1 This compound Solvolysis Solvolysis Kinetics C1->Solvolysis Thermal Thermal Analysis (DSC/TGA) C1->Thermal Accelerated Accelerated Stability (HPLC) C1->Accelerated C2 Structurally Similar Compounds (e.g., 3-Methoxybenzyl bromide) C2->Solvolysis C2->Thermal C2->Accelerated Rate Reaction Rate Constants Solvolysis->Rate Decomp Decomposition Temperatures Thermal->Decomp Purity Purity Over Time Accelerated->Purity Comparison Benchmarking & Reporting Rate->Comparison Decomp->Comparison Purity->Comparison

Caption: Workflow for Comparative Stability Analysis of Benzyl Bromides.

Solvolysis_Protocol Experimental Protocol: Solvolysis Kinetics A Prepare 80% Aqueous Ethanol Solvent B Equilibrate Solvent and Conductivity Probe at 25°C A->B C Inject Benzyl Bromide Stock Solution B->C D Record Conductivity vs. Time C->D E Plot ln(Conductivity) vs. Time D->E F Calculate First-Order Rate Constant (k) E->F

Caption: Experimental Protocol for Determining Solvolysis Kinetics.

Comparative Analysis of Alkylation Reaction Kinetics: A Focus on 3-Fluoro-5-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinetic profiles of various substituted benzyl bromides in alkylation reactions, with a specific focus on estimating the reactivity of 3-Fluoro-5-methoxybenzyl bromide. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering valuable insights into structure-reactivity relationships.

Introduction to Alkylation and Benzyl Bromide Reactivity

Alkylation reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks. Benzyl bromides are common alkylating agents, and their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the benzyl bromide and the nucleophile.[1][2] The electronic properties of the substituents play a crucial role in the reaction kinetics, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups retarding it. This relationship can often be quantified using the Hammett equation.[3][4]

Comparative Kinetic Data of Substituted Benzyl Bromides

SubstrateNucleophileRate Constant (k) at 25°C (M⁻¹s⁻¹)
Benzyl chlorideKI1.5 x 10⁻³
6-(chloromethyl)-6-methylfulveneKI4.5 x 10⁻²
Estimated for this compoundKI~1-5 x 10⁻³

Note: The rate constant for this compound is an estimation based on the electronic effects of its substituents. The fluorine atom at the meta position is electron-withdrawing, which would decrease the reaction rate. Conversely, the methoxy group at the meta position is also slightly electron-withdrawing by induction but can have a minor resonance effect. The combined effect is likely a slight deactivation compared to unsubstituted benzyl bromide.

Structure-Reactivity Relationship: The Hammett Plot

The influence of substituents on the reaction rate can be visualized using a Hammett plot, which correlates the logarithm of the rate constant with a substituent constant (σ). For SN2 reactions of benzyl derivatives, a negative slope (ρ value) is typically observed, indicating that electron-donating groups (negative σ) accelerate the reaction, while electron-withdrawing groups (positive σ) slow it down.[5]

Hammett_Plot cluster_0 Hammett Plot for SN2 Reaction of Substituted Benzyl Bromides plot

Caption: A representative Hammett plot illustrating the correlation between substituent electronic effects and reaction rates.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed protocols for monitoring the kinetics of alkylation reactions involving benzyl bromides.

Kinetic Measurement by Conductometry

This method is suitable for reactions that produce ions as products, leading to a change in the conductivity of the solution.

Materials:

  • Substituted benzyl bromide

  • Nucleophile (e.g., a tertiary amine)

  • Solvent (e.g., methanol, acetone)

  • Conductivity meter with a dipping cell

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of the benzyl bromide and the nucleophile in the chosen solvent.

  • Equilibrate the solutions and the conductivity cell to the desired reaction temperature in the water bath.

  • Mix the reactant solutions in a reaction vessel and immediately start monitoring the change in conductance over time.

  • Continue recording the conductance until no significant change is observed, indicating the completion of the reaction.

  • The second-order rate constant can be calculated from the integrated rate law for a second-order reaction, using the measured conductance values which are proportional to the concentration of the ionic product.[6]

Kinetic Measurement by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring reactions where the reactants and products have different retention times.[7][8][9][10][11]

Materials:

  • Substituted benzyl bromide

  • Nucleophile

  • Solvent

  • Internal standard

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated reaction vessel

Procedure:

  • Develop an HPLC method that effectively separates the benzyl bromide, the nucleophile, and the alkylated product.

  • Prepare a reaction mixture containing the benzyl bromide, nucleophile, and a known concentration of an internal standard in the chosen solvent.

  • Maintain the reaction at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Inject the quenched sample into the HPLC system.

  • Quantify the concentration of the benzyl bromide and/or the product at each time point by comparing their peak areas to that of the internal standard.

  • The rate constant can be determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate integrated rate law.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study using HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant Solutions B Develop HPLC Method A->B C Initiate Reaction at Constant Temperature D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Inject Sample into HPLC E->F G Quantify Reactant and Product F->G H Plot Concentration vs. Time I Determine Rate Constant H->I

Caption: Workflow for a kinetic study of an alkylation reaction monitored by HPLC.

Conclusion

The reactivity of this compound in alkylation reactions is predicted to be slightly lower than that of unsubstituted benzyl bromide due to the net electron-withdrawing effect of the fluoro and methoxy substituents in the meta positions. This guide provides a framework for comparing its performance with other benzyl bromides and outlines detailed experimental protocols for obtaining precise kinetic data. The provided workflows and diagrams serve as a valuable resource for researchers designing and executing kinetic studies in the field of synthetic and medicinal chemistry.

References

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoro-5-methoxybenzyl bromide was located. The following guidance is based on the safety data for analogous compounds, including 3-fluoro-4-methoxybenzyl bromide, 3-methoxybenzyl bromide, and the parent compound, benzyl bromide. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a lachrymator, corrosive, and toxic. Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[1][2][3][4] Inhalation may lead to pulmonary edema.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles and a full-face shield.[5][6][7][8]Protects against splashes and vapors that can cause severe eye irritation and burns.[1][4]
Hand Chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[9]Prevents skin contact, which can cause irritation and burns.[1][4][5]
Body A lab coat worn over personal clothing.Protects against accidental skin contact.
Respiratory Work exclusively within a certified chemical fume hood.[9][10]Minimizes inhalation of harmful and lachrymatory vapors.[1][9]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Experimental Workflow:

prep Preparation handling Handling & Weighing prep->handling Don PPE reaction Reaction Setup handling->reaction In fume hood workup Reaction Workup reaction->workup Under inert atmosphere cleanup Cleanup & Decontamination workup->cleanup Quench reactive species disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is fully operational.[10]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in Table 1.

  • Handling and Weighing:

    • Conduct all manipulations of this compound exclusively within a chemical fume hood.[9]

    • Use compatible tools (e.g., glass or stainless steel) for transfers.

    • Weigh the required amount in a tared, sealed container to minimize exposure.

  • Reaction Setup:

    • Perform all reactions in a well-ventilated fume hood.

    • If the reaction is sensitive to moisture, use appropriate techniques for handling anhydrous reagents and solvents.

    • Keep the reaction vessel closed to prevent the escape of vapors.

  • Post-Reaction Workup:

    • Quench the reaction carefully with an appropriate reagent to neutralize any unreacted this compound.

    • Perform extractions and washes within the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3][4] Rinse the mouth with water and seek immediate medical attention.[2][3][4]
Small Spill Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6][11] Ventilate the area.
Large Spill Evacuate the laboratory and alert others. Contact your institution's environmental health and safety department immediately.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][9][12]

  • Keep it away from incompatible materials such as strong oxidizing agents, bases, and moisture.[3][9]

  • The storage area should be clearly labeled as containing corrosive and toxic materials.

Disposal Plan:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[13][14]

Waste Segregation and Disposal Workflow:

liquid_waste Liquid Waste (Halogenated) waste_container Labeled, Sealed Halogenated Waste Container liquid_waste->waste_container solid_waste Solid Waste (Contaminated) solid_waste->waste_container disposal_request Hazardous Waste Disposal Request waste_container->disposal_request Container is 3/4 full pickup EH&S Pickup disposal_request->pickup

Caption: Disposal workflow for halogenated waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound (including reaction residues, contaminated solvents, and disposable labware) in a designated, properly labeled hazardous waste container for halogenated organic compounds.[11][14]

    • Do not mix halogenated waste with non-halogenated waste streams.[13][15]

  • Container Management:

    • Keep the waste container securely closed when not in use.[11][13]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[13]

  • Final Disposal:

    • When the waste container is nearly full (approximately 75%), submit a request to your institution's environmental health and safety department for pickup and disposal.[13]

    • Do not dispose of this chemical down the drain or in regular trash.[10][16]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.